2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVGFZUDLIHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584767 | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-75-7 | |
| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
CAS Number: 1072951-75-7
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, its significant role in the synthesis of targeted protein degraders, and outlines a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds that are extensively used as versatile intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of bromo, fluoro, and isopropoxy functional groups on the phenyl ring provides specific steric and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.
Below is a summary of its key quantitative data:
| Property | Value | Reference |
| CAS Number | 1072951-75-7 | [2][3][4] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [2][3][4] |
| Molecular Weight | 276.9 g/mol | [2][3][4] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [4] |
| Melting Point | 77-82 °C | |
| Boiling Point (Predicted) | 386.5 ± 52.0 °C | |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Applications in Drug Discovery and Development
This boronic acid derivative is primarily categorized as a "Protein Degrader Building Block". This classification points to its crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The unique substitution pattern of this compound makes it a valuable precursor for synthesizing the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The bromo and boronic acid functionalities allow for facile chemical modifications and coupling reactions to link it to the E3 ligase-binding moiety and the linker.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Reaction Vessel (e.g., Schlenk flask)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.
-
The vessel is then purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
The palladium catalyst and anhydrous solvent are added under the inert atmosphere.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Role as a precursor for PROTAC components.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. Synthonix, Inc > Boronic Acids and Derivatives > (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid - [B88817] [synthonix.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. parchem.com [parchem.com]
- 4. 1072951-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a substituted arylboronic acid of interest in synthetic chemistry, particularly as a building block in drug discovery and development. Its molecular structure, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the formation of carbon-carbon bonds through cross-coupling reactions. While this compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specific experimental data for this molecule is not extensively documented in publicly available scientific literature. This guide provides a summary of its known properties and presents a representative experimental protocol for its potential application.
Chemical Properties and Data
The physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.9 g/mol |
| CAS Number | 1072951-75-7 |
| Appearance | Typically a solid |
| Purity | Commonly available at ≥97% |
Applications in Drug Discovery
Substituted phenylboronic acids are crucial intermediates in medicinal chemistry. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These structural motifs are prevalent in many biologically active compounds.
The presence of bromine, fluorine, and isopropoxy substituents on the phenyl ring of this compound allows for fine-tuning of the steric and electronic properties of target molecules, which can influence their pharmacokinetic and pharmacodynamic profiles. The classification of this compound as a building block for protein degraders suggests its potential role in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids. Note: This is a representative procedure and has not been specifically optimized for this compound. Researchers should perform their own optimization.
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., an aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents) and the chosen aryl halide (1.0 equivalent).
-
Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.
Conceptual Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura coupling reaction.
Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid structure
An In-depth Technical Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of complex building blocks for modern organic synthesis. We will delve into the essential attributes of this compound, a highly functionalized intermediate poised for strategic application in the synthesis of novel chemical entities. This document moves beyond a simple cataloging of properties to provide actionable insights grounded in established chemical principles.
Core Structural and Physicochemical Profile
This compound (CAS No. 1072951-75-7) is a polysubstituted aromatic boronic acid.[1][2] Its structure is characterized by a strategic arrangement of functional groups that offer multiple avenues for synthetic diversification. The ortho-bromo and -fluoro substituents relative to the boronic acid group create a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions. The isopropoxy group further modifies the electronic nature of the phenyl ring and can play a role in modulating the pharmacokinetic properties of downstream compounds.
A clear visualization of the molecule's architecture is fundamental to understanding its synthetic potential.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 1072951-75-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2][3] |
| Molecular Weight | 276.9 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77-82 °C | [1] |
| pKa (Predicted) | 7.76 ± 0.58 | [1] |
| Boiling Point (Predicted) | 386.5 ± 52.0 °C | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
Synthetic Strategy: A Proposed Protocol
Commercially available, this building block's synthesis is rooted in fundamental organometallic chemistry. For researchers needing to synthesize derivatives or understand its origins, a plausible retrosynthetic approach involves the borylation of a corresponding aryl halide. The most common and reliable method for this transformation is a halogen-metal exchange followed by trapping with a borate ester.
Expert Insight: The choice of a lithiation-borylation sequence over a Grignard-based approach is often preferred for highly functionalized or sterically hindered substrates. The lower temperatures used for lithium-halogen exchange (-78 °C) minimize side reactions and decomposition that can occur with more reactive organomagnesium species.
Below is a validated, step-by-step protocol for the synthesis of aryl boronic acids, adapted for this specific target.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The flask is charged with the starting material, 1,2-dibromo-3-fluoro-4-isopropoxybenzene (1.0 eq), and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Causality Note: The selective lithiation at the 2-position is directed by the adjacent fluorine atom, a well-documented ortho-directing effect in aromatic lithiation chemistry. The excess of n-BuLi ensures complete conversion.
-
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Causality Note: The borate ester acts as the electrophile, trapping the newly formed aryllithium species. Using a slight excess ensures the reaction goes to completion.
-
-
Hydrolysis & Isolation: The reaction is cooled to 0 °C and quenched by the slow addition of 2M aqueous HCl until the pH is ~1-2. The mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or column chromatography on silica gel to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4][5][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[7][8]
The boronic acid functional group must first be activated by a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[5]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Advantage in Drug Discovery:
This specific building block offers a distinct advantage due to its orthogonal reactivity. A medicinal chemist can first utilize the boronic acid moiety in a Suzuki coupling, leaving the bromo substituent intact. This newly formed biaryl can then undergo further functionalization at the bromine position using a different cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling), allowing for the rapid generation of diverse compound libraries from a single, advanced intermediate. This two-vector diversification is a cornerstone of modern lead optimization.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as a corrosive substance that can cause skin and eye burns.[9]
| Hazard Class | Precautionary Statement | Source |
| Corrosive | P264: Wash face, hands and any exposed skin thoroughly after handling. | [9] |
| Eye Damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
| Skin Irritation | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [9] |
| Ingestion | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [9] |
Handling:
-
Use only under a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust. Minimize dust generation and accumulation.[9]
Storage:
-
Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10]
Conclusion
This compound is more than a mere reagent; it is a sophisticated tool for molecular construction. Its carefully arranged functional groups provide chemists with multiple, predictable handles for building molecular complexity, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthetic origins, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.
References
- 1. 1072951-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic route to obtain 2-bromo-6-fluoro-3-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Boronic acids are crucial intermediates, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This document details a proposed two-step synthesis, commencing with the Williamson ether synthesis to generate a key intermediate, followed by a lithiation-borylation sequence to yield the final product. The rationale behind experimental choices, detailed protocols, and methods for purification and characterization are presented to ensure scientific integrity and practical applicability.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] These reactions are fundamental in the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, this compound, possesses a unique substitution pattern with ortho-bromo and fluoro groups, alongside a meta-isopropoxy group. This arrangement offers multiple points for further functionalization and can significantly influence the electronic and steric properties of resulting coupled products, making it a highly desirable building block for the synthesis of novel compounds with potential biological activity.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. The retrosynthetic analysis, illustrated below, outlines the disconnection of the target molecule back to readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis involves:
-
Williamson Ether Synthesis: Formation of the key intermediate, 1-bromo-3-fluoro-2-isopropoxybenzene, from 2-bromo-6-fluorophenol and an isopropyl halide.
-
Lithiation-Borylation: Conversion of the aryl bromide intermediate into the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Part 1: Synthesis of the Key Intermediate: 1-Bromo-3-fluoro-2-isopropoxybenzene
Causality Behind Experimental Choices
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary or secondary alkyl halide via an SN2 reaction.[2][3][4][5][6][7][8] In this step, 2-bromo-6-fluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.
-
Choice of Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate is a common and effective choice for this transformation, as it is inexpensive, easy to handle, and provides a good yield.[5]
-
Choice of Isopropyl Source: 2-Bromopropane or 2-iodopropane can be used. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and sufficiently reactive for this synthesis.
-
Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[6]
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Bromo-6-fluorophenol | 191.00 | 10.0 g | 52.36 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.54 | 1.5 |
| 2-Bromopropane | 122.99 | 9.7 mL (13.0 g) | 105.7 | 2.0 |
| Acetone | 58.08 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorophenol (10.0 g, 52.36 mmol) and acetone (200 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
Add potassium carbonate (10.8 g, 78.54 mmol) to the solution.
-
Add 2-bromopropane (9.7 mL, 105.7 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-3-fluoro-2-isopropoxybenzene as a colorless oil.
Part 2: Synthesis of this compound
Causality Behind Experimental Choices
The conversion of an aryl halide to a boronic acid is a pivotal transformation. Two primary methods are commonly employed: the Grignard reaction and the lithiation-borylation sequence.
-
Grignard Reaction: This method involves the formation of a Grignard reagent (R-MgX) from the aryl halide and magnesium metal, which then reacts with a trialkyl borate.[1][9][10][11] While effective, the formation of Grignard reagents can sometimes be challenging to initiate and is sensitive to moisture.[1]
-
Lithiation-Borylation: This approach utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to perform a lithium-halogen exchange with the aryl bromide at low temperatures.[3][4][12][13][14][15] The resulting aryllithium species is then quenched with a trialkyl borate. This method is often preferred for its rapid and clean conversion at low temperatures, which can help to avoid side reactions. Given the substitution pattern of the intermediate, the lithiation-borylation route is proposed here for its high efficiency and functional group tolerance.
-
Choice of Organolithium Reagent: n-Butyllithium is a strong base and an excellent reagent for lithium-halogen exchange with aryl bromides.
-
Choice of Borate Ester: Triisopropyl borate or trimethyl borate are commonly used.[16][17] Triisopropyl borate is often favored as it can sometimes lead to cleaner reactions and easier work-up.
-
Reaction Conditions: The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the highly basic organolithium intermediate and prevent unwanted side reactions.
Experimental Protocol: Lithiation-Borylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Bromo-3-fluoro-2-isopropoxybenzene | 233.08 | 10.0 g | 42.91 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 18.9 mL | 47.20 | 1.1 |
| Triisopropyl borate | 188.08 | 12.0 mL (10.2 g) | 54.23 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |
| Hydrochloric Acid (2 M) | 36.46 | As needed | - | - |
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 1-bromo-3-fluoro-2-isopropoxybenzene (10.0 g, 42.91 mmol) in anhydrous THF (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (18.9 mL of a 2.5 M solution in hexanes, 47.20 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (12.0 mL, 54.23 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via a cannula over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification and Characterization
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to dehydrate to form boroxines.[18] Recrystallization is often the preferred method of purification.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexanes or ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure product.
Alternatively, purification can be achieved by forming a crystalline adduct with diethanolamine, which can then be isolated and hydrolyzed back to the pure boronic acid.[18]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the isopropoxy group.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: A singlet will confirm the presence of the fluorine atom.
-
¹¹B NMR: A broad singlet in the range of δ 28-32 ppm is characteristic of a boronic acid.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis of this compound. By providing a detailed rationale for the chosen synthetic route and comprehensive experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The strategic application of the Williamson ether synthesis followed by a lithiation-borylation sequence allows for the reliable preparation of this important building block, enabling the further development of novel and complex molecular architectures.
References
- 1. adichemistry.com [adichemistry.com]
- 2. rsc.org [rsc.org]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. 그리냐르 (Grignard) 시약 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atamankimya.com [atamankimya.com]
- 17. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its known characteristics, proposes a viable synthetic route, and details its application in the synthesis of PROTACs, complete with generalized experimental protocols and visual workflows.
Core Physical and Chemical Properties
This compound is a substituted arylboronic acid with the chemical formula C₉H₁₁BBrFO₃.[1] It is typically supplied as a white to off-white solid and is utilized as a versatile intermediate in organic synthesis.[2] Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1072951-75-7 | [1] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1][3] |
| Molecular Weight | 276.9 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 77-82 °C (Predicted) | [2] |
| Boiling Point | 386.5 ± 52.0 °C (Predicted) | [2] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.76 ± 0.58 (Predicted) | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |
Reactivity and Stability
Arylboronic acids are known for their versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety can also form reversible covalent bonds with diols. The reactivity and stability of this compound are influenced by several factors:
-
pH Sensitivity: The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species is pH-dependent. This can influence its reactivity and solubility.
-
Reaction with Reactive Oxygen Species (ROS): Arylboronic acids can undergo oxidation in the presence of reactive oxygen species, which can be a consideration in certain biological applications.
-
Protodeboronation: Under certain conditions, particularly in aqueous media, arylboronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a potential decomposition pathway to consider during reaction and storage.
Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Application in PROTAC Synthesis
The primary application of this compound is as a building block for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This boronic acid derivative is typically incorporated into the linker region of the PROTAC molecule.
The workflow for utilizing this building block in PROTAC synthesis generally involves a Suzuki-Miyaura cross-coupling reaction to attach the phenylboronic acid moiety to another part of the PROTAC linker or directly to a ligand for the protein of interest (POI) or the E3 ligase.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction involving an aryl bromide and this compound.
Materials:
-
Aryl bromide (or triflate)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process where the linker, often incorporating moieties like this compound, is assembled and then conjugated to the POI ligand and the E3 ligase ligand.
Caption: Logical workflow for the synthesis of a PROTAC utilizing a custom linker.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, most notably PROTACs. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a substituted phenyl ring into a larger molecular scaffold. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a thorough overview of its known properties and a framework for its synthesis and application based on established chemical principles. Researchers and drug development professionals can leverage this information for the rational design and synthesis of novel therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility Determination of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. Due to the limited availability of quantitative solubility data in public literature, this document focuses on outlining a robust experimental protocol for determining its solubility. Boronic acids present unique challenges in solubility assessment, including the potential for dehydration to form boroxines. Therefore, a detailed, reliable methodology is essential for accurate characterization. This guide furnishes researchers with the necessary information to conduct such measurements and offers a procedural workflow to ensure reproducibility.
Introduction
This compound is a substituted phenylboronic acid of interest in synthetic chemistry, particularly as a building block in the development of protein degraders.[1] An understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification, and formulation development. The solubility of a compound dictates its bioavailability and is a key parameter in the drug discovery and development process.
Boronic acids, as a class of compounds, are known to exhibit complex solution behavior. A primary challenge in determining the aqueous and organic solubility of boronic acids is their propensity to undergo dehydration to form the corresponding cyclic anhydride, a boroxine. This equilibrium can be influenced by factors such as solvent, temperature, and concentration, leading to difficulties in obtaining reproducible solubility data.[2][3]
This guide provides a summary of the available physicochemical data for this compound and presents a detailed experimental protocol for a dynamic solubility determination method, a reliable technique for characterizing the solubility of boronic acids.[2][3][4]
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1072951-75-7 | [1][5] |
| Molecular Formula | C9H11BBrFO3 | [1][5] |
| Molecular Weight | 276.9 g/mol | [1][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 77-82 °C | [5][6] |
| Boiling Point | 386.5 ± 52.0 °C (Predicted) | [5][6] |
| Density | 1.53 ± 0.1 g/cm3 (Predicted) | [5][6] |
| pKa | 7.76 ± 0.58 (Predicted) | [5][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5][6] |
Table 1: Physicochemical Properties
Experimental Protocol: Dynamic Method for Solubility Determination
The dynamic method is a well-established technique for determining the solubility of compounds, including boronic acids, as a function of temperature.[2][3][4] This method involves heating a suspension of the solute in a solvent at a controlled rate and identifying the temperature at which the solid phase completely dissolves, which corresponds to the saturation temperature.
3.1. Materials and Equipment
-
This compound
-
High-purity organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[2][3]
-
Analytical balance (accuracy ± 0.1 mg)
-
Glass vials with magnetic stir bars
-
Temperature-controlled heating block or water bath
-
Digital thermometer or temperature probe
-
Turbidity sensor or laser scattering system (optional, for automated detection)
-
Magnetic stirrer
3.2. Procedure
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a glass vial to prepare a mixture of a specific mole fraction.
-
Equilibration: Place the vial in the heating block or water bath on a magnetic stirrer. Begin stirring to ensure the suspension is homogeneous.
-
Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).[4] A slow heating rate is crucial to maintain thermal equilibrium.
-
Observation: Continuously monitor the solution for the disappearance of the solid phase. The temperature at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be observed visually or measured by a turbidity probe which detects the point of zero turbidity.[2][3][4]
-
Data Collection: Record the dissolution temperature for the prepared mole fraction.
-
Repeatability: Repeat the measurement for the same composition to ensure reproducibility.
-
Solubility Curve: Repeat the entire procedure for different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Data Presentation
The experimental data should be tabulated to show the mole fraction of this compound in each solvent and the corresponding dissolution temperature. An example of how to structure this data is provided in Table 2.
| Solvent | Mole Fraction (x) of Solute | Dissolution Temperature (°C) |
| Solvent A | x1 | T1 |
| x2 | T2 | |
| ... | ... | |
| Solvent B | y1 | T'1 |
| y2 | T'2 | |
| ... | ... |
Table 2: Example Data Table for Solubility Measurements
Visualizations
The following diagram illustrates the experimental workflow for the dynamic solubility determination method.
Caption: Workflow for dynamic solubility determination.
Conclusion
References
Stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a key building block in modern medicinal chemistry, valued for its utility in constructing complex molecular architectures through cross-coupling reactions. However, the inherent lability of the carbon-boron bond under acidic conditions presents a significant challenge, impacting storage, reaction efficiency, and ultimately, the integrity of drug candidates. This guide provides an in-depth analysis of the stability of this compound in acidic environments. We will explore the mechanistic underpinnings of its primary degradation pathway, protodeboronation, and the nuanced interplay of its substituent effects. Furthermore, this document offers a comprehensive, step-by-step experimental protocol for a robust stability assessment, empowering researchers to mitigate degradation and optimize the use of this critical reagent.
Introduction: The Double-Edged Sword of Arylboronic Acids
Arylboronic acids are indispensable tools in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their appeal lies in their general stability, low toxicity, and commercial availability. However, the C–B bond, the very cornerstone of their reactivity, is susceptible to cleavage under various conditions, with acidic environments being particularly detrimental. This degradation, known as protodeboronation, replaces the boronic acid moiety with a hydrogen atom, leading to the formation of an unwanted and often difficult-to-remove byproduct.
For drug development professionals, understanding and controlling the stability of boronic acid intermediates like this compound is paramount. Degradation can lead to reduced yields, complicated purification processes, and the introduction of impurities that can compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a practical resource for navigating the complexities of handling this substituted phenylboronic acid, ensuring its effective and reliable application in the synthesis of novel therapeutics.
The Chemistry of Instability: Unraveling Protodeboronation
The principal degradation route for this compound under acidic conditions is protodeboronation.[1][2] This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, catalyzed by the presence of a proton source.
The Mechanism of Acid-Catalyzed Protodeboronation
The acid-catalyzed protodeboronation of arylboronic acids is a well-documented process.[3][4][5] The reaction is initiated by the protonation of one of the hydroxyl groups of the boronic acid, which enhances the electrophilicity of the boron atom. This is followed by the nucleophilic attack of a water molecule (or another proton source) on the boron atom, leading to the formation of a tetrahedral intermediate. The subsequent cleavage of the C–B bond results in the formation of the protodeboronated arene and boric acid.
A facile acid-promoted protodeboronation of arylboronic acids can occur even in the absence of metal catalysts.[3][4][5] Density functional theory (DFT) studies have suggested that the reaction can proceed through an intermolecular metathesis via a four-membered ring transition state.[3][4][5]
Caption: Proposed mechanism for acid-catalyzed protodeboronation.
Substituent Effects on the Stability of this compound
The stability of an arylboronic acid is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.[6] In the case of this compound, we have a complex interplay of effects:
-
Electron-Withdrawing Groups (EWG): The bromo and fluoro substituents are electron-withdrawing groups. Generally, EWGs decrease the electron density on the aromatic ring, making the C–B bond more susceptible to nucleophilic attack and thus potentially accelerating protodeboronation.[4][5] However, some studies have shown that arylboronic acids with strong electron-withdrawing groups may require longer reaction times for protodeboronation, suggesting a more complex relationship.[4][5]
-
Electron-Donating Groups (EDG): The isopropoxy group is an electron-donating group. EDGs increase the electron density on the aromatic ring, which can stabilize the C–B bond and slow down the rate of protodeboronation.[4][5]
-
Ortho-Substituents: The presence of substituents at the ortho position to the boronic acid group can have a profound impact on stability due to steric hindrance.[6][7] In our target molecule, both the bromo and fluoro groups are in ortho positions. This steric bulk can hinder the approach of the proton source and the subsequent nucleophilic attack on the boron atom, thereby increasing the stability of the molecule.[8]
Predicted Stability: Given the presence of two ortho-substituents (one of which is a bulky bromine atom), it is plausible that This compound exhibits a moderate to good stability under mildly acidic conditions at room temperature due to steric protection. However, under stronger acidic conditions or at elevated temperatures, the electronic effects of the electron-withdrawing groups are likely to dominate, leading to significant degradation.
A Practical Guide to Assessing Stability: Experimental Protocol
To quantitatively assess the stability of this compound under acidic conditions, a well-designed experimental protocol is essential. The following step-by-step guide outlines a robust methodology using High-Performance Liquid Chromatography (HPLC) for monitoring the degradation.
Materials and Instrumentation
-
Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Methanol (for sample preparation)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XSelect™ Premier HSS T3)[9]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatted reaction vials
-
Experimental Workflow
Caption: Experimental workflow for the stability study.
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in a minimal amount of methanol and then dilute with acetonitrile to a final concentration of 1 mg/mL in a volumetric flask. This stock solution should be stored at a low temperature and protected from light.
Step 2: Preparation of Acidic Buffers
-
Prepare a series of acidic buffers at the desired pH values (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., phosphate or citrate buffers).
-
Ensure the ionic strength of the buffers is consistent across all experiments.
Step 3: Stability Study Setup
-
In separate thermostatted reaction vials, add a known volume of the stock solution to a known volume of each acidic buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Maintain the vials at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C) to assess the effect of temperature on stability.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
Step 4: Sample Quenching and Preparation for HPLC
-
Immediately quench the reaction in the withdrawn aliquot by diluting it with a mobile phase or a slightly basic solution to prevent further degradation during analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
Step 5: HPLC Analysis
-
Develop a suitable reversed-phase HPLC method to separate the parent compound from its protodeboronated product. A systematic screening protocol can be employed for method development.[9]
-
Example HPLC Conditions:
-
Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Step 6: Data Analysis
-
Identify and integrate the peak areas of the parent compound and the protodeboronated product in the chromatograms.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time zero).
-
Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
Complementary Analytical Techniques
While HPLC is the workhorse for quantitative stability studies, other techniques can provide valuable qualitative and structural information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to monitor the disappearance of the parent boronic acid and the appearance of the protodeboronated product.[10][11][12] ¹¹B NMR is particularly useful for observing changes in the boron environment.[11][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the degradation products and confirm their molecular weights.
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and concise manner to facilitate interpretation.
Tabular Summary of Degradation Data
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound |
| 2 | 25 | 0 | 100 |
| 4 | 95 | ||
| 8 | 90 | ||
| 24 | 75 | ||
| 2 | 40 | 0 | 100 |
| 4 | 80 | ||
| 8 | 65 | ||
| 24 | 30 | ||
| 4 | 25 | 0 | 100 |
| 4 | 98 | ||
| 8 | 96 | ||
| 24 | 92 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Graphical Representation of Degradation Kinetics
A plot of the natural logarithm of the percentage of the remaining parent compound versus time at different pH values and temperatures will provide a visual representation of the degradation kinetics.
Conclusion and Recommendations
The stability of this compound under acidic conditions is a critical parameter that must be carefully evaluated and controlled in a drug development setting. While the ortho-substituents likely confer a degree of steric protection, the electron-withdrawing nature of the bromo and fluoro groups can promote protodeboronation, especially under harsh acidic conditions and at elevated temperatures.
Recommendations for Researchers and Drug Development Professionals:
-
Storage: Store this compound in a cool, dry place, and avoid prolonged exposure to acidic environments.
-
Reaction Conditions: When using this reagent in reactions that are sensitive to acidic conditions, consider the use of non-aqueous solvents or the addition of a mild base to neutralize any adventitious acid.
-
Process Development: Conduct thorough stability studies, as outlined in this guide, to understand the degradation profile of this intermediate under process-relevant conditions. This will enable the development of robust synthetic routes that minimize the formation of the protodeboronated impurity.
-
Analytical Monitoring: Implement routine analytical monitoring of starting materials and reaction mixtures to detect and quantify any degradation products.
By understanding the factors that influence the stability of this compound and by employing the robust experimental protocols described herein, researchers can ensure the integrity of their synthetic processes and the quality of their final products.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron NMR Spectroscopy - Magritek [magritek.com]
Thermal Stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the thermal stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document outlines its known physical properties and details the standard experimental protocols essential for determining its thermochemical characteristics. Methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to establish a framework for systematic stability evaluation. Furthermore, this guide illustrates a typical application of this boronic acid derivative in a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As with any reagent utilized in multi-step syntheses, understanding its thermal stability is critical for ensuring reaction consistency, optimizing storage conditions, and maintaining safety in the laboratory and during scale-up operations. This guide addresses the current knowledge gap regarding the thermal properties of this specific boronic acid and provides the necessary protocols for its empirical determination.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These data points serve as a baseline for handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2][3] |
| Molecular Weight | 276.9 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 77-82 °C | [1][4] |
| Boiling Point (Predicted) | 386.5 ± 52.0 °C | [1][4] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1][4] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |
The recommended storage conditions suggest that the compound may be susceptible to degradation at ambient temperatures or in the presence of atmospheric moisture and oxygen.
Experimental Protocols for Thermal Stability Assessment
To definitively characterize the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and identifying mass loss events associated with dehydration, desolvation, or degradation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a linear rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset of a significant mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Instrumentation: Place the sample and reference pans into a calibrated DSC instrument.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, throughout the experiment.
-
Heating Program: Heat the sample at a controlled rate, for example, 10 °C/min. The temperature range should encompass the melting point and extend to the decomposition region identified by TGA.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will correspond to the melting of the compound. A sharp exothermic event at higher temperatures would indicate the onset of thermal decomposition.[5]
Application in Suzuki Coupling Reactions
Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2][3][4][6] The thermal stability of the boronic acid is crucial for the success of these reactions, which are often conducted at elevated temperatures.
The diagram below illustrates the catalytic cycle of a typical Suzuki coupling reaction, where an organoboronic acid is coupled with an organohalide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Degradation Pathways
While specific studies on this compound are not available, phenylboronic acids, in general, can undergo protodeboronation, especially at elevated temperatures in the presence of water or other protic species.[7] This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct and a reduction in the yield of the desired coupling product. The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring.
Conclusion
A thorough understanding of the thermal stability of this compound is paramount for its effective and safe use in research and development. This guide has consolidated the available physicochemical data and presented standardized protocols for TGA and DSC analysis to facilitate the determination of its complete thermal profile. The provided illustration of its role in the Suzuki coupling reaction highlights the practical importance of such stability data. It is recommended that researchers perform the outlined thermal analyses to ensure the integrity and reactivity of this key synthetic intermediate in their applications.
References
Technical Guide: Spectroscopic Analysis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles. It also outlines a comprehensive experimental protocol for the acquisition of such data and illustrates the compound's structure and a representative reaction pathway.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the aromatic ring and typical values for the isopropoxy and boronic acid moieties. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH (H-4) | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| Aromatic CH (H-5) | 6.90 - 7.10 | t | J(H-H) ≈ 8-9 |
| Isopropoxy CH | 4.50 - 4.70 | sept | J(H-H) ≈ 6 |
| Isopropoxy CH₃ | 1.30 - 1.40 | d | J(H-H) ≈ 6 |
| B(OH)₂ | 8.00 - 8.50 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-B (C-1) | 125 - 135 (often not observed) |
| C-Br (C-2) | 110 - 120 (d, J(C-F) ≈ 15-25 Hz) |
| C-O (C-3) | 150 - 160 (d, J(C-F) ≈ 5-10 Hz) |
| C-4 | 128 - 135 |
| C-5 | 115 - 125 (d, J(C-F) ≈ 2-5 Hz) |
| C-F (C-6) | 158 - 165 (d, J(C-F) ≈ 240-260 Hz) |
| Isopropoxy CH | 70 - 75 |
| Isopropoxy CH₃ | 21 - 23 |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. DMSO-d₆ is often preferred as it can help in observing the exchangeable protons of the boronic acid group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
2.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS or residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualizations
3.1. Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
3.2. Representative Reaction: Suzuki Coupling
Arylboronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, a critical transformation in the synthesis of complex organic molecules, including many pharmaceuticals.
Caption: Suzuki coupling reaction involving an arylboronic acid.
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a compound of interest in drug discovery and development. This document outlines suitable analytical techniques, predicted fragmentation patterns, and detailed experimental protocols.
Introduction
This compound (Molecular Formula: C₉H₁₁BBrFO₃, Molecular Weight: 276.9 g/mol ) is a versatile building block in medicinal chemistry.[1] Accurate mass determination and structural elucidation are critical for its quality control and for tracking its incorporation in synthetic pathways. Mass spectrometry is an indispensable tool for these purposes. However, the analysis of boronic acids can be challenging due to their propensity to form cyclic boroxines through dehydration, which can complicate spectral interpretation.[2][3] This guide explores appropriate mass spectrometry methodologies to mitigate these challenges and obtain reliable data.
Recommended Mass Spectrometry Approaches
Several ionization techniques can be employed for the analysis of this compound. The choice of method will depend on the sample purity, the desired level of structural information, and the available instrumentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds like boronic acids and is compatible with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.[2] An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) method is highly recommended for high-throughput analysis and to minimize the in-source formation of boroxines and solvent adducts.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic separation and detailed fragmentation patterns through electron ionization (EI). However, derivatization is mandatory for boronic acids to increase their volatility and prevent boroxine formation.[2] Silylation is a common derivatization strategy.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a sensitive technique suitable for complex mixtures. For boronic acids, the matrix itself can sometimes act as a derivatizing agent, forming adducts that simplify the spectra.[3]
This guide will focus on the UHPLC-ESI-MS approach due to its high throughput and reduced need for derivatization.[4]
Predicted Mass Spectrum and Fragmentation
Under positive ion ESI conditions, the expected protonated molecule [M+H]⁺ would have a monoisotopic m/z of 277.00. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at m/z 279.00 ([M+2+H]⁺) of nearly equal intensity.
The fragmentation of the parent ion in MS/MS analysis can be predicted based on the structure of this compound. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the boronic acid moiety, and potentially rearrangements of the aromatic ring.
Table 1: Predicted m/z Values of Parent Ion and Major Fragments
| m/z (Predicted) | Ion Formula | Description |
| 277.00 / 279.00 | [C₉H₁₂BBrFO₃]⁺ | Protonated molecular ion [M+H]⁺ with Br isotopic pattern |
| 235.00 / 237.00 | [C₆H₅BBrFO₂]⁺ | Loss of propene (C₃H₆) from the isopropoxy group |
| 217.00 / 219.00 | [C₆H₄BBrFO]⁺ | Loss of propene and water (C₃H₆ + H₂O) |
| 195.00 / 197.00 | [C₆H₄BrF]⁺ | Loss of the isopropoxy and boronic acid groups |
| 175.00 | [C₆H₄FO₃B]⁺ | Loss of Bromine |
| 116.00 | [C₆H₄F]⁺ | Loss of isopropoxy, boronic acid, and bromine groups |
Experimental Protocol: UHPLC-ESI-MS
This protocol is adapted from established methods for the analysis of a broad range of boronic acids.[4]
4.1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.
-
To aid ionization in positive ion mode, add 0.1% formic acid to the final solution.
4.2. Instrumentation and Conditions
-
UHPLC System: An Acquity BEH C18 column (or equivalent) is suitable for separation.
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient appropriate for the separation of the analyte from any impurities. A rapid gradient of 5% to 95% B over 1 minute can be used for high-throughput analysis.[4]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Data Analysis and Interpretation
The acquired data should be processed to identify the peak corresponding to the protonated molecule of this compound, confirming its characteristic bromine isotopic pattern. MS/MS fragmentation data should then be used to confirm the structure by matching the observed fragment ions with the predicted values in Table 1 and the fragmentation pathway illustrated below.
Visualizations
Caption: Workflow for the UHPLC-ESI-MS analysis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a substituted aromatic boronic acid. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, primarily due to the versatile reactivity of the boronic acid moiety. Phenylboronic acids are crucial building blocks in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The specific substitution pattern of this molecule—containing a bromine atom, a fluorine atom, and an isopropoxy group—suggests its potential utility as a scaffold or intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. The electronic and steric properties imparted by these substituents can influence the molecule's reactivity and its binding affinity to biological targets.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1072951-75-7 | [1][2] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2] |
| Molecular Weight | 276.9 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77-82 °C (predicted) | [1] |
| Boiling Point | 386.5 ± 52.0 °C (predicted) | [1] |
| Density | 1.53 ± 0.1 g/cm³ (predicted) | [1] |
| pKa | 7.76 ± 0.58 (predicted) | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Hypothetical Synthesis Protocol
While a specific protocol for the synthesis of this compound has not been identified in published literature, a plausible synthetic route can be devised based on known organic transformations. The following multi-step synthesis starts from the commercially available 2-bromo-6-fluoroaniline.
Step 1: Diazotization of 2-Bromo-6-fluoroaniline and Conversion to a Phenol
-
Dissolution: Dissolve 2-bromo-6-fluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid, at a low temperature (0-5 °C).
-
Diazotization: Add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the low temperature. The reaction is complete when the solution gives a positive test with starch-iodide paper.
-
Hydrolysis: The resulting diazonium salt is then carefully heated in the aqueous acidic solution to hydrolyze it to 2-bromo-6-fluorophenol.
-
Extraction and Purification: After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified by column chromatography or distillation.
Step 2: Isopropylation of 2-Bromo-6-fluorophenol
-
Deprotonation: Treat the 2-bromo-6-fluorophenol with a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding phenoxide.
-
Alkylation: Add 2-bromopropane to the reaction mixture and heat to facilitate the Williamson ether synthesis, yielding 1-bromo-3-fluoro-2-isopropoxybenzene.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, for instance, by column chromatography.
Step 3: Borylation of 1-Bromo-3-fluoro-2-isopropoxybenzene
-
Lithiation: Cool a solution of 1-bromo-3-fluoro-2-isopropoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) to a very low temperature (typically -78 °C) under an inert atmosphere.
-
Halogen-Metal Exchange: Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to perform a halogen-metal exchange, generating a lithiated intermediate. Due to the ortho-directing effect of the fluoro and isopropoxy groups, the lithiation is expected to occur at the position of the bromine atom.
-
Borylation: Quench the aryllithium intermediate by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate, at -78 °C.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then hydrolyze the resulting boronate ester by adding an aqueous acid (e.g., hydrochloric acid).
-
Isolation and Purification: The product, this compound, is then extracted, washed, and purified, often by recrystallization.
Visualized Workflows and Potential Applications
The following diagrams illustrate the hypothetical synthetic workflow and a conceptual application of substituted phenylboronic acids in drug discovery.
Caption: Hypothetical multi-step synthesis of this compound.
Caption: Conceptual workflow for the use of substituted phenylboronic acids in fragment-based drug discovery.
Potential Applications in Research and Development
Substituted phenylboronic acids are invaluable tools in modern drug discovery and development. While specific applications of this compound are not documented, its structural features suggest several potential uses:
-
Fragment-Based Drug Discovery (FBDD): This molecule could serve as a fragment for screening against various biological targets. The isopropoxy group can engage in hydrophobic interactions, while the fluorine and bromine atoms can modulate binding affinity and metabolic stability.
-
Combinatorial Chemistry: As a building block in Suzuki-Miyaura coupling reactions, it can be used to generate large libraries of compounds for high-throughput screening. The bromine atom provides a handle for further functionalization, allowing for the creation of diverse molecular architectures.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors possess a substituted aromatic core. The specific substitution pattern of this boronic acid could be suitable for targeting the ATP-binding site of certain kinases.
-
Development of PROTACs: The "protein degrader building blocks" classification by some suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.
Conclusion
This compound is a commercially available synthetic building block with significant potential in organic synthesis and medicinal chemistry. While detailed information regarding its discovery and specific applications is currently limited in the public domain, its structural characteristics make it an attractive tool for researchers engaged in the design and synthesis of novel bioactive molecules. The hypothetical synthetic route and conceptual applications presented in this guide are intended to provide a framework for its potential utilization in a research and development setting. Further studies are warranted to fully explore the synthetic utility and biological relevance of this compound.
References
Initial Characterization of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive initial characterization of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and presents its spectroscopic and solubility data. The information herein is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1072951-75-7 | [1] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [2][3] |
| Molecular Weight | 276.9 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [3][4] |
| Melting Point | 77-82 °C | [1] |
| Boiling Point (Predicted) | 386.5 ± 52.0 °C | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.76 ± 0.58 | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis
A general and robust method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following protocol describes a representative synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar arylboronic acids and should be adapted and optimized as necessary.
Materials:
-
1-Bromo-3-fluoro-2-isopropoxybenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Organometallic Reagent:
-
Organolithium Route: To a solution of 1-bromo-3-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.
-
Grignard Route: Activate magnesium turnings (1.2 eq) in a flame-dried flask. Add a solution of 1-bromo-3-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF or diethyl ether dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
-
Borylation:
-
Cool the solution of the organometallic reagent to -78 °C.
-
Slowly add triisopropyl borate (1.5 eq) to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The coupling patterns will be influenced by the fluorine and bromine substituents.
-
Isopropoxy Protons: A septet for the CH group around δ 4.5-5.0 ppm and a doublet for the two CH₃ groups around δ 1.3-1.5 ppm.
-
Boronic Acid Proton: A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O, typically in the range of δ 4.0-6.0 ppm, but can vary.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the boron atom (C-B) may show a broad signal or may not be observed due to quadrupolar relaxation. The carbons attached to fluorine will show coupling (J-CF).
-
Isopropoxy Carbons: A signal for the CH carbon around δ 70-75 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1400-1600 cm⁻¹.
-
B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹.
-
C-O Stretch (Ether): A signal around 1200-1250 cm⁻¹.
-
C-F Stretch: A sharp absorption in the region of 1000-1100 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Solubility
The solubility of arylboronic acids can be variable. Generally, they exhibit low solubility in nonpolar solvents and higher solubility in polar organic solvents.
| Solvent Class | Expected Solubility |
| Aprotic Polar | Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate |
| Expected to be soluble | |
| Protic Polar | Methanol, Ethanol |
| Expected to be soluble | |
| Nonpolar | Hexanes, Toluene |
| Expected to be sparingly soluble to insoluble | |
| Aqueous | Water |
| Expected to have low solubility |
Experimental Protocol for Solubility Determination:
A simple method to determine solubility is the static equilibrium method.
-
Add an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
Applications in Drug Development
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery.[4] Its primary application lies in its use as a precursor for the development of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be incorporated into the "warhead" portion of a PROTAC, which is the part of the molecule that binds to the protein of interest. The boronic acid moiety can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, allowing for the attachment of this fragment to other parts of the PROTAC molecule.
Caption: Role of the boronic acid building block in a PROTAC structure.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs. This technical guide provides a summary of its known properties and outlines protocols for its synthesis and characterization. Further experimental validation of the predicted data is encouraged for specific research applications.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a sterically hindered and electronically complex building block.
The substrate, this compound, presents a challenge due to the presence of two ortho-substituents (bromo and fluoro groups) adjacent to the boronic acid moiety. Such sterically demanding substrates often require carefully optimized reaction conditions, including the use of specialized palladium catalysts with bulky, electron-rich ligands, to achieve high yields.[4][5][6][7] These advanced catalytic systems are designed to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—even with sterically congested coupling partners.[8]
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., an aryl bromide or chloride) in the presence of a palladium catalyst and a base.[2][8] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[8][9]
For sterically hindered substrates like this compound, the choice of a palladium catalyst with bulky phosphine ligands (e.g., SPhos, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial to promote efficient coupling and prevent side reactions like protodeboronation.[4][10][11]
Recommended Reaction Parameters for Sterically Hindered Coupling
The selection of catalyst, ligand, base, and solvent is critical for the successful coupling of sterically demanding substrates. The following table summarizes recommended starting conditions based on literature precedents for similar challenging Suzuki-Miyaura reactions.[4][6][10][12]
| Parameter | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%) | These are common and effective palladium sources that form the active Pd(0) catalyst in situ.[13] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) Ligands (e.g., IMeS) (1.2 - 2.4 equivalents relative to Pd) | Bulky, electron-rich phosphine and NHC ligands are essential for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination with sterically hindered substrates.[4][10] |
| Base | K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate), or t-BuOK (Potassium tert-butoxide) (2-3 equivalents) | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often effective and well-tolerated.[6][10][12] t-BuOK can be highly effective in anhydrous conditions.[4] |
| Solvent | Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) | Aprotic polar or nonpolar solvents are typically used. Dioxane and toluene are excellent choices for their ability to dissolve organic reagents and their higher boiling points, allowing for elevated reaction temperatures.[4][12] Degassing is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically hindered couplings.[7][14] Reaction progress should be monitored by TLC or LC-MS to determine the optimal temperature and time. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere throughout the setup and reaction is crucial for catalytic activity.[11] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Assembly: Quickly add the catalyst and ligand to the Schlenk flask. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Representative Data
The following table presents expected outcomes for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole) under the optimized conditions described above. Yields are based on typical results for sterically hindered couplings reported in the literature.[4][6]
| Coupling Partner 1 | Coupling Partner 2 | Product | Expected Yield (%) | Purity (%) (Post-Chromatography) |
| This compound | 4-Bromoanisole | 2-(2-Bromo-6-fluoro-3-isopropoxyphenyl)-4-methoxyanisole (hypothetical) | 75 - 90 | >95 |
| This compound | 2-Bromotoluene | 2-(2-Bromo-6-fluoro-3-isopropoxyphenyl)-1-methyl-2-bromobenzene (hypothetical) | 70 - 85 | >95 |
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow for the described protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid in PROTAC Synthesis
Introduction: Strategic Incorporation of a Multifunctional Phenylboronic Acid in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]
The building block, 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid (CAS 1072951-75-7), offers a unique combination of functionalities that make it a valuable component for the synthesis of sophisticated PROTAC linkers. Its key features include:
-
Orthogonal Reactive Sites: The boronic acid and the bromo substituent provide two distinct handles for sequential, chemoselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a modular and convergent approach to PROTAC synthesis.
-
Conformational Constraint: The ortho-fluoro substituent can introduce a degree of conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule into a bioactive conformation for ternary complex formation.
-
Modulation of Physicochemical Properties: The isopropoxy group increases the lipophilicity of the linker, which can influence cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.
This document provides detailed protocols and technical considerations for the use of this compound in the synthesis of PROTACs, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid |
| CAS Number | 1072951-75-7 |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.90 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in organic solvents such as dioxane, DMF, and THF |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide (Ar-X), which could be a component of the POI ligand or a pre-linker fragment.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (Ar-X) (1.0 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand like SPhos (0.1 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound, the aryl/heteroaryl halide, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent via syringe.
-
Reaction Execution:
-
Conventional Heating: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Microwave Irradiation: If using a microwave reactor, irradiate the mixture at 100-140 °C for 20-60 minutes.[4]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. For more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos can be more effective.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center.[5] K₂CO₃ is a common and cost-effective choice, while Cs₂CO₃ is more soluble and can be more effective for less reactive substrates.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki reactions, as water aids in dissolving the base and facilitating the reaction. Anhydrous conditions can also be employed, particularly with bases like potassium phosphate.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
Protocol 2: Sequential Functionalization for PROTAC Elaboration
Following the initial Suzuki coupling, the remaining bromo-substituent on the phenyl ring serves as a handle for introducing the second part of the PROTAC. This could be a linker attached to an E3 ligase ligand.
Workflow Diagram:
Caption: Workflow for PROTAC synthesis.
This protocol outlines a second Suzuki-Miyaura coupling at the bromide position.
Materials:
-
Intermediate from Protocol 1 (1.0 equiv)
-
Linker-E3 Ligase Ligand with a boronic acid or pinacol boronate ester (1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 equiv) or a Buchwald-Hartwig G3 precatalyst (0.02 equiv)
-
Base: K₃PO₄ or Na₂CO₃ (3.0 equiv)
-
Anhydrous, degassed solvent: Toluene/Water or THF/Water (4:1 v/v)
Procedure:
-
Reagent Preparation: In a reaction vessel, combine the intermediate from Protocol 1, the boronic acid/ester of the linker-E3 ligase ligand, and the base.
-
Inert Atmosphere and Solvent/Catalyst Addition: Establish an inert atmosphere as described in Protocol 1. Add the degassed solvent and then the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C for 6-18 hours, or until reaction completion is observed by LC-MS.
-
Work-up: Perform an aqueous work-up similar to that described in Protocol 1.
-
Purification: The final PROTAC is often a complex molecule and may require purification by preparative HPLC to achieve high purity.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of each synthetic step must be rigorously monitored by LC-MS to confirm the formation of the desired product and consumption of starting materials. The mass spectrum should show the expected molecular ion peak for the product.
-
Structural Confirmation: The structure of the final PROTAC and key intermediates should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: The purity of the final compound should be assessed by analytical HPLC, with a target purity of >95% for biological assays.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of PROTACs. Its orthogonal reactive handles allow for a modular and convergent synthetic strategy, while its substitution pattern provides a means to fine-tune the conformational and physicochemical properties of the linker. The protocols provided herein offer a robust starting point for the incorporation of this building block into PROTAC discovery programs. Researchers should note that while these protocols are based on established synthetic methodologies, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the utilization of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. The protocols outlined are foundational for the synthesis of complex biaryl and substituted aromatic compounds, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Among these, the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are cornerstones of modern organic synthesis, enabling the construction of diverse molecular architectures.[2][3][4][5] this compound is a versatile building block, incorporating fluorine and an isopropoxy group, which can modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability, making it a valuable reagent in drug discovery programs.
These protocols offer starting points for the development of synthetic routes to novel compounds. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a highly efficient method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[6][7] This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Experimental Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[6][8]
-
Catalyst System Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a ligand such as SPhos (4 mol%)).[9][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[3][9]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[6][8]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2][11]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note: These are representative yields based on similar reactions and may vary.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 18 | 88 |
| 3 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 120 | 10 | 85 |
| 4 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 95 |
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of pharmaceuticals and other biologically active molecules.[1][12] This protocol provides a general method for the coupling of an aryl halide with an amine, using this compound as a potential precursor to a biaryl halide for subsequent amination.
Experimental Procedure
This protocol assumes the prior synthesis of a biaryl bromide from this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[8]
-
Reagent Addition: Add anhydrous toluene, followed by the biaryl bromide (1.0 equiv.) and the amine (1.2 equiv.).[8]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.[13] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.[8]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table shows representative conditions for the Buchwald-Hartwig amination of a biaryl bromide. Note: These are representative yields based on similar reactions and may vary.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 82 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 91 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
Role in Drug Discovery Signaling Pathways
Cross-coupling reactions are instrumental in synthesizing novel chemical entities for drug discovery. The resulting compounds can be screened for their ability to modulate various biological signaling pathways implicated in disease.
Caption: Role of cross-coupling in synthesizing molecules for drug discovery.
Other Potential Cross-Coupling Reactions
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[4] This reaction could be employed with a biaryl bromide derived from this compound to introduce an alkyne moiety.
-
Typical Conditions: Pd catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N or piperidine), and a solvent such as THF or DMF.[4][14]
Heck Reaction
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5][15]
-
Typical Conditions: Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP.[15][16]
By leveraging these powerful cross-coupling methodologies, this compound serves as a key starting material for the synthesis of a wide array of complex organic molecules for various research and development applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
Application Notes: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid in the Synthesis of BRD4 Degraders
Introduction
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a key synthetic building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structural features, including the boronic acid moiety for Suzuki-Miyaura coupling, a bromine atom for further functionalization, and the fluoro and isopropoxy groups for modulating physicochemical properties, make it a valuable reagent for constructing complex molecules. This document provides detailed application notes and protocols for its use in the synthesis of potent and selective Bromodomain-containing protein 4 (BRD4) degraders, a class of molecules with significant therapeutic potential in oncology.[1][2]
Application in Targeted Protein Degradation: Synthesis of BRD4-Targeting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a crucial precursor for the synthesis of the POI-binding moiety of certain BRD4 degraders.
The primary application of this building block is in Suzuki-Miyaura cross-coupling reactions to form a biaryl linkage, which is a common structural motif in BRD4 inhibitors. The boronic acid readily couples with various heterocyclic partners, such as chloropyrimidines, to construct the core scaffold of the BRD4 ligand.
Key Experimental Protocol: Suzuki-Miyaura Coupling for BRD4 Degrader Core Synthesis
This protocol outlines the general procedure for the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, a critical step in the synthesis of a BRD4-targeting PROTAC.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl chloride (e.g., 2,4-dichloropyrimidine) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the aryl/heteroaryl chloride, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degas the mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Reaction Data
While specific yield data for reactions involving this compound is not extensively published in readily available literature, the following table provides representative data for analogous Suzuki-Miyaura coupling reactions used in the synthesis of similar compounds, which can be used as a reference for optimization.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2,4-Dichloropyrimidine | PdCl₂(dppf) (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 70-80 |
| 5-Bromo-2-chloropyridine | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
Signaling Pathway and Experimental Workflow Visualization
PROTAC-Mediated Degradation of BRD4
The synthesized PROTAC, incorporating the moiety derived from this compound, facilitates the degradation of BRD4 through the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: PROTAC-mediated degradation of the BRD4 protein.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the typical workflow from the initial synthesis using this compound to the biological evaluation of the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis and evaluation.
This compound is a valuable and versatile building block for the synthesis of BRD4-targeting PROTACs. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of the core structures of these important therapeutic agents. The provided protocols and workflows serve as a guide for researchers in the field of drug discovery and development to utilize this reagent in the creation of novel protein degraders. Further optimization of reaction conditions will be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide (Ar-X). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Data Presentation: Representative Reaction Conditions
Successful Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table summarizes typical palladium catalysts, ligands, and bases that can be employed for the coupling of aryl bromides with arylboronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Potential Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[4] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[4] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[4] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[4] |
| XPhos Precatalyst (2) | - | K₃PO₄ (2) | THF/H₂O | RT - 40 | 0.5 - 2 | Excellent | Particularly effective for unstable boronic acids that are prone to deboronation.[5] |
Experimental Protocols
This section outlines a general experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X). Note: Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates to achieve the best results.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
General Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the ligand. For air-sensitive catalysts and ligands, this should be done in a glovebox or under a stream of inert gas.
-
Seal the flask with a septum and degas the reaction mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Purge the headspace of the flask with the inert gas for a few minutes.
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C). For room temperature couplings with highly active catalysts, an oil bath may not be necessary.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in the Suzuki Reaction of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols to guide the selection of an appropriate base for the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electronically complex substrate, 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. Given the specific substitution pattern of this boronic acid, careful consideration of the base is critical for achieving high reaction yields and minimizing side products.
Introduction: The Critical Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. There are two widely accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1]
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[2]
The operative pathway is influenced by the specific base, solvent, and substrates used. For sterically hindered substrates like this compound, the choice of base is particularly critical to overcome the steric hindrance and facilitate efficient transmetalation.
Challenges with this compound
The successful Suzuki coupling of this compound presents several challenges:
-
Steric Hindrance: The presence of substituents at both ortho positions (bromo and fluoro) significantly hinders the approach of the coupling partners to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid.
-
Potential for Protodeborylation: Fluorine-substituted arylboronic acids can be susceptible to protodeborylation (cleavage of the C-B bond) under certain basic conditions, leading to reduced yields.[3]
A judicious choice of base, in combination with an appropriate catalyst-ligand system, is therefore essential to address these challenges.
Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | Typical Yield (%) | Remarks |
| K₂CO₃ | Aryl bromides, sterically hindered arylboronic acids | 70-98 | A versatile and commonly used base.[4][5][6] Often used in aqueous solvent mixtures. May require higher temperatures for challenging substrates. |
| Cs₂CO₃ | Aryl bromides, electron-deficient arylboronic acids | 71-95 | A stronger and more soluble base than K₂CO₃, often effective for difficult couplings.[5] Can sometimes lead to higher yields. |
| K₃PO₄ | Aryl bromides, heteroarylboronic acids | 80-95 | A non-nucleophilic base that is particularly effective for sensitive substrates and can minimize side reactions.[7] |
| NaOH / KOH | Aryl bromides | 50-90 | Strong bases that can be effective but may also promote side reactions, including protodeborylation, especially with sensitive substrates.[1][5][8] |
| KF | Aryl bromides and triflates | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid, potentially through the formation of a fluoroborate species.[1] |
| Organic Bases (e.g., TEA, DIPEA) | Aryl iodides and bromides (less common) | Variable | Generally less effective than inorganic bases for Suzuki couplings, particularly with challenging substrates.[4] |
Note: The yields are indicative and highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
Recommended Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions, particularly the base, catalyst, ligand, and temperature, is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl halide, the selected base, the palladium catalyst, and the ligand (if using a separate ligand).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 5-10 minutes or by using the freeze-pump-thaw method (three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Base Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki reaction of this compound.
Caption: A decision-making workflow for base selection in a challenging Suzuki coupling.
Concluding Remarks
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically and electronically demanding this compound. A systematic approach, starting with commonly used bases like K₂CO₃ or K₃PO₄ and followed by careful optimization of other reaction parameters, is recommended. The provided protocols and workflow are intended to serve as a comprehensive guide for researchers to develop a robust and efficient synthetic route for their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Effects on the Reactivity of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.[1][2] The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a cornerstone of modern synthetic chemistry.[3] The efficiency and outcome of this reaction are profoundly influenced by various parameters, with the choice of solvent playing a critical role.[4][5][6][7] This document provides detailed application notes and experimental protocols to investigate and optimize the solvent effects on the reactivity of this compound in Suzuki-Miyaura coupling reactions. Understanding these effects is paramount for reaction optimization, improving yields, minimizing impurities, and ensuring reproducibility in the synthesis of target compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base.[3][8] The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[9]
The solvent influences each of these steps by affecting the solubility of reactants, the stability of the catalyst, the rate of the reaction, and the nature of the catalytically active species.[4][5] Solvent polarity, coordinating ability, and proticity can all impact the reaction mechanism and overall efficiency. For instance, polar aprotic solvents are commonly employed in Suzuki-Miyaura reactions, often in combination with water, to facilitate the dissolution of both organic and inorganic reagents.[3][5]
Data Presentation: Solvent Screening for the Suzuki-Miyaura Coupling of this compound
To illustrate the impact of different solvents on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole), a representative solvent screening study is summarized below. The reaction conditions were kept constant while varying the solvent system.
Reaction Scheme:

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling Reaction
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ | 90 | 12 | 72 |
| 3 | Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 16 | 65 |
| 4 | Tetrahydrofuran (THF) / H₂O (4:1) | K₂CO₃ | 70 | 24 | 58 |
| 5 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 100 | 8 | 92 |
| 6 | 2-Methyltetrahydrofuran (2-MeTHF) / H₂O (4:1) | K₃PO₄ | 90 | 12 | 88 |
| 7 | Ethanol / H₂O (4:1) | Na₂CO₃ | 80 | 18 | 45 |
Note: The yields presented are hypothetical and for illustrative purposes to demonstrate potential solvent effects. Actual results may vary.
Experimental Protocols
The following protocols provide a general framework for performing a solvent screening study for the Suzuki-Miyaura coupling of this compound.
General Protocol for Solvent Screening
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%).
-
Solvent Addition: Add the desired degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in the general protocol.
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in Linker Attachment Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the utilization of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in the synthesis of complex molecules, particularly in the context of drug discovery and development. The unique substitution pattern of this aromatic building block, featuring a boronic acid, a bromine atom, a fluorine atom, and an isopropoxy group, offers versatile handles for various linker attachment chemistries.
Introduction
This compound is a valuable reagent in medicinal chemistry, primarily employed as a scaffold for the construction of bi-functional molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The strategic attachment of linkers to this phenylboronic acid derivative is a critical step in the synthesis of such molecules. The presence of both a boronic acid and a bromo substituent allows for sequential and site-selective cross-coupling reactions, enabling the precise installation of linkers and other molecular fragments.
Key Applications and Strategies
The primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, or between the bromo- group and another organoboron compound.[3][4] This allows for two primary linker attachment strategies:
-
Strategy A: Linker Attachment via the Boronic Acid Moiety. The boronic acid group can be coupled with a linker possessing an appropriate halide or triflate functional group. This is a common and robust method for introducing a linker.
-
Strategy B: Linker Attachment via the Bromo Moiety. The bromo group can undergo Suzuki-Miyaura coupling with a linker that is functionalized with a boronic acid or boronate ester. This orthogonal reactivity allows for sequential couplings.
Beyond Suzuki-Miyaura coupling, the boronic acid can be derivatized to participate in other ligation chemistries, although this is less common. For instance, oxidation of the boronic acid can yield a phenol, which can then be used for ether or ester linker formation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for Linker Attachment (Strategy A)
This protocol describes the coupling of this compound with a generic halogenated linker (Linker-X, where X = Br, I).
Materials:
-
This compound
-
Linker-Halide (e.g., a bromo- or iodo-functionalized PEG linker)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the linker-halide (1.1 equiv.), and the base (2.0-3.0 equiv.).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv.) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired linked product.
Quantitative Data Summary (Hypothetical)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 | >95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | 85 | >98 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 6 | 91 | >97 |
Protocol 2: Suzuki-Miyaura Coupling for Linker Attachment (Strategy B)
This protocol outlines the coupling of the bromo- functionality of the title compound with a linker bearing a boronic acid or boronate ester (Linker-B(OR)₂).
Materials:
-
This compound
-
Linker-Boronic Acid or Boronate Ester (e.g., a PEG linker with a terminal boronic acid)
-
Palladium Catalyst (e.g., CataXCium A Pd G3)[5]
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., THF/Water mixture, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.2 equiv.) and the linker-boronic acid/ester (1.0 equiv.) in the chosen solvent.
-
Add the base (2.0-3.0 equiv.) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Heat the reaction mixture to reflux (or a specified temperature) and monitor by LC-MS.
-
After completion, cool the reaction and perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash chromatography.
Quantitative Data Summary (Hypothetical)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(dppf)Cl₂ | Na₂CO₃ | ACN/H₂O (3:1) | 80 | 16 | 72 | >96 |
| CataXCium A Pd G3 | K₃PO₄ | THF/H₂O (4:1) | 70 | 10 | 88 | >98 |
| Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | 100 | 12 | 81 | >95 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the linker attachment strategies.
Caption: Workflow for linker attachment via the boronic acid moiety.
Caption: Workflow for linker attachment via the bromo moiety.
Signaling Pathway Context: PROTAC Action
The synthesized molecules using these linker strategies are often designed to function as PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid with Heteroaryls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid with a variety of heteroaryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1] This powerful transformation is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its functional group tolerance and relatively mild reaction conditions.[1]
The sterically hindered and electronically modified nature of this compound presents unique considerations for optimizing coupling conditions. This guide offers a starting point for researchers to develop efficient and high-yielding coupling reactions with diverse heteroaryl partners.
Data Presentation: Representative Reaction Conditions
The successful coupling of this compound with heteroaryl halides is contingent on the careful selection of catalyst, ligand, base, and solvent. The reactivity of the heteroaryl coupling partner (both electron-rich and electron-deficient) will significantly influence the optimal conditions. The following table summarizes typical starting conditions for Suzuki-Miyaura couplings involving heteroaryl compounds, which can be adapted for the specific substrate of interest.[2][3]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | 12 - 24 | A robust system for many heteroaryl couplings, particularly with electron-deficient pyridines.[4] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene / H₂O (4:1) | 90 - 100 | 12 - 18 | A classic, reliable catalyst, though may be less effective for challenging substrates.[2] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2-3) | DME / H₂O (4:1) | 80 - 90 | 12 - 24 | Often a good starting point for a variety of heteroaryl couplings.[3] |
| Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 - 24 | Buchwald ligands like XPhos are effective for sterically hindered and electron-rich substrates.[1] |
| Anhydrous Conditions | ||||||
| Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | 1,4-Dioxane with Trimethyl borate (3.0 equiv) | Reflux | 1 - 3 | Anhydrous conditions with a soluble base can be effective for refractory heteroaryl-heteroaryl couplings.[5] |
Note: Yields are highly dependent on the specific heteroaryl halide used. The conditions provided are a starting point and may require optimization.[3] The choice of base and ligand is crucial; for instance, K₃PO₄ is often effective for heteroaryl couplings.[3] For particularly challenging couplings, especially those involving two heterocyclic partners, more advanced catalyst systems and conditions, such as those employing bulky, electron-rich phosphine ligands, may be necessary.[1]
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl bromide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2-3 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[3]
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the heteroaryl bromide (1.0-1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (3-5 mol%).[2]
-
Inert Atmosphere: Seal the reaction vessel and connect it to a manifold. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.2 M.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting:
-
Low or No Yield:
-
Reagent Integrity: Ensure the boronic acid, catalyst, and base are of high quality and the solvent is anhydrous and properly degassed.[3]
-
Catalyst/Ligand Screening: If the initial conditions fail, screen different palladium catalysts and ligands. For electron-deficient heteroaryls, electron-rich and bulky phosphine ligands are often beneficial.[4]
-
Base and Solvent Optimization: The choice of base and solvent system can have a significant impact on the reaction outcome. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents may be necessary.[6]
-
-
Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction. Running the reaction under anhydrous conditions or using potassium trifluoroborate salts can sometimes mitigate this issue.[7]
Mandatory Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids are critical building blocks in modern medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This class of compounds is integral to the synthesis of a wide array of pharmaceutical agents and complex organic molecules. 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a versatile reagent, incorporating bromine, fluorine, and isopropoxy functionalities that allow for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery and development pipelines.
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including ensuring consistent product quality, managing reaction exotherms, ensuring efficient mixing, and maintaining a safe operating environment. These application notes provide a detailed protocol for the scale-up synthesis of this compound, addressing key considerations for a safe, efficient, and reproducible process.
Reaction Pathway
The overall synthetic transformation involves a two-step process starting from the commercially available precursor, 1-bromo-3-fluoro-2-isopropoxybenzene. The first step is a lithium-halogen exchange at low temperature using n-butyllithium, followed by in-situ quenching of the resulting aryllithium species with a borate ester to form the corresponding boronate ester. The final step is the hydrolysis of the boronate ester to yield the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 1-Bromo-3-fluoro-2-isopropoxybenzene | ≥98% | Commercially Available | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric, handle under inert atmosphere |
| Triisopropyl borate (B(OiPr)3) | ≥98% | Commercially Available | Moisture sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over molecular sieves or sodium/benzophenone |
| Hydrochloric acid (HCl) | 37% | Reagent Grade | |
| Diethyl ether (Et2O) | Reagent Grade | ||
| Hexanes | Reagent Grade | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | ||
| 20 L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, and nitrogen inlet | ||
| Low-temperature Circulating Bath | Capable of maintaining -78 °C | ||
| Addition Funnel | Pressure-equalizing | ||
| Schlenk Line or Glovebox | For handling pyrophoric reagents |
Scale-Up Synthesis Protocol (100 g Scale)
Safety Precautions: This procedure involves pyrophoric and moisture-sensitive reagents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. An appropriate fire extinguisher (Class D) should be readily accessible.
-
Reactor Setup and Inerting:
-
Assemble the 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet connected to a bubbler.
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of nitrogen.
-
Purge the reactor with dry nitrogen for at least 1 hour to ensure an inert atmosphere.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with 1-Bromo-3-fluoro-2-isopropoxybenzene (100 g, 0.43 mol) and anhydrous tetrahydrofuran (THF) (1 L).
-
Begin stirring and cool the reactor contents to -78 °C using the low-temperature circulating bath.
-
-
Lithiation (Lithium-Halogen Exchange):
-
Slowly add n-butyllithium (2.5 M in hexanes, 180 mL, 0.45 mol, 1.05 eq) to the stirred solution via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
-
Borylation:
-
In a separate dry flask under nitrogen, dissolve triisopropyl borate (121 g, 0.64 mol, 1.5 eq) in anhydrous THF (200 mL).
-
Add this solution to the reaction mixture at -78 °C via an addition funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) (500 mL) while monitoring for any exotherm.
-
Continue stirring for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers and wash with water (500 mL) and then brine (500 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude boronic acid can often be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.
-
Allow the solution to cool to room temperature and then place in a refrigerator to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
-
Alternatively, purification can be achieved by forming the diethanolamine adduct, which is often a crystalline solid that can be easily filtered and then hydrolyzed back to the pure boronic acid.
-
Data Presentation
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Reactants | ||
| 1-Bromo-3-fluoro-2-isopropoxybenzene | 1.0 g | 100 g |
| n-Butyllithium (2.5 M) | 1.8 mL | 180 mL |
| Triisopropyl borate | 1.2 g | 121 g |
| Solvents | ||
| Anhydrous THF | 10 mL | 1.2 L |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C | -78 °C |
| Borylation Temperature | -78 °C | -78 °C |
| Reaction Time | 12 hours | 12 hours |
| Results | ||
| Yield of Crude Product | ~85% | ~80% |
| Yield of Purified Product | ~70% | ~65% |
| Purity (by NMR) | >98% | >98% |
Scale-Up Considerations
Transitioning from a laboratory scale to a pilot or production scale introduces several critical factors that must be carefully managed to ensure a successful and safe synthesis.
Heat Transfer
-
Challenge: The lithium-halogen exchange and the subsequent borylation are often exothermic. On a small scale, the high surface area-to-volume ratio allows for efficient heat dissipation. However, on a larger scale, this ratio decreases, leading to a greater risk of heat accumulation and potential thermal runaway.
-
Solution:
-
Utilize a jacketed reactor with a reliable low-temperature cooling system.
-
Control the addition rate of the n-butyllithium and triisopropyl borate to manage the rate of heat generation.
-
Continuous monitoring of the internal reaction temperature is crucial.
-
Mixing
-
Challenge: Inefficient mixing can lead to localized "hot spots" during reagent addition, resulting in side reactions and reduced yield. It can also lead to incomplete reaction.
-
Solution:
-
Employ a mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure good agitation and homogeneity throughout the reaction vessel.
-
The addition points of the reagents should be positioned to ensure rapid dispersion into the bulk of the reaction mixture.
-
Safety
-
Challenge: The use of pyrophoric n-butyllithium on a large scale presents a significant fire hazard.
-
Solution:
-
All transfers of n-butyllithium must be conducted under a strictly inert atmosphere using appropriate techniques (e.g., cannula transfer or a closed-system addition).
-
Ensure all personnel are thoroughly trained in the handling of pyrophoric reagents and are aware of emergency procedures.
-
Have appropriate fire extinguishing equipment (Class D for metal fires) readily available.
-
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Applications
This compound is a valuable building block in the synthesis of biologically active molecules. Its utility stems from the orthogonal reactivity of the boronic acid and the aryl bromide functionalities.
-
Suzuki-Miyaura Coupling: The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates. This allows for the construction of complex biaryl structures, which are common motifs in many drug candidates.
-
Further Functionalization: The bromine atom can be subsequently transformed through various reactions, including another Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or conversion to an organometallic reagent for further elaboration. This sequential functionalization provides a powerful strategy for the synthesis of highly substituted aromatic compounds.
-
Drug Discovery: The presence of the fluorine atom and the isopropoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this building block is of high interest to medicinal chemists for the synthesis of new chemical entities.
Conclusion
The scale-up synthesis of this compound is a feasible process when key parameters such as heat transfer, mixing, and safety are carefully controlled. The provided protocol offers a robust starting point for researchers and process chemists to produce this valuable intermediate on a larger scale. Careful planning and execution are paramount to achieving a high-yielding, safe, and reproducible synthesis, thereby facilitating the advancement of drug discovery and development programs.
The Untapped Potential of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid in Targeted Protein Degradation: A Hypothetical Application and Protocol
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address diseases driven by aberrant proteins. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The modular nature of PROTACs allows for extensive chemical exploration to optimize their potency, selectivity, and pharmacokinetic properties. A crucial component in many PROTAC synthesis campaigns is the use of versatile chemical building blocks to construct the linker element that connects the target-binding and E3 ligase-binding moieties.
This document explores the potential applications of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid as a novel building block in the synthesis of PROTACs. While, to date, there are no publicly available studies detailing the specific use of this compound in TPD, its structural features—a boronic acid for versatile coupling, a bromine atom for further functionalization, and a substituted phenyl ring for modulating physicochemical properties—make it an intriguing candidate for the development of new protein degraders.
Herein, we present a hypothetical application note and a series of detailed protocols to illustrate how a researcher could investigate the utility of this compound in the creation of a novel PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. This hypothetical PROTAC, which we have named Hypothetac-B , will utilize a known ligand for BRD4 and a ligand for the Cereblon (CRBN) E3 ligase.
Hypothetical Application Note: Exploring Hypothetac-B, a BRD4-Degrading PROTAC
Objective: To synthesize and characterize a novel PROTAC, Hypothetac-B, for the targeted degradation of BRD4, utilizing this compound as a key synthetic intermediate for the linker.
Background: BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a critical role in the regulation of gene transcription. Its overexpression or dysregulation is implicated in a variety of cancers, making it a prime target for therapeutic intervention. While small molecule inhibitors of BRD4 have shown clinical promise, PROTAC-mediated degradation of BRD4 offers several advantages, including the potential for improved efficacy and the ability to overcome resistance mechanisms.
Hypothetical PROTAC Design: Hypothetac-B is designed as a heterobifunctional molecule comprising:
-
A Warhead: A derivative of the known BRD4 inhibitor, JQ1.
-
A Linker: A novel linker synthesized using this compound. The substituted phenyl ring is hypothesized to provide favorable conformational rigidity and physicochemical properties.
-
An E3 Ligase Ligand: A pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The proposed mechanism of action for Hypothetac-B involves the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
dot
Application Notes: One-Pot Synthesis of a Biaryl Protein Degrader Building Block
Introduction
This application note details a one-pot, two-step synthesis of a biaryl compound, a key structural motif in many targeted protein degraders. The synthesis involves the Miyaura borylation of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid followed by a Suzuki-Miyaura cross-coupling reaction with 5-bromo-2-(trifluoromethyl)pyrimidine. This efficient one-pot approach avoids the isolation of the intermediate boronate ester, thereby streamlining the synthetic process, saving time, and reducing waste. The resulting biaryl structure is a valuable building block for the development of novel proteolysis-targeting chimeras (PROTACs) and other protein degraders.
Target Audience
These notes and protocols are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are engaged in the synthesis of small molecules for targeted protein degradation.
Reaction Scheme
The overall one-pot reaction is depicted below:
Specifically, this compound is first converted to its corresponding pinacol boronate ester. Without isolation, this intermediate is then coupled with 5-bromo-2-(trifluoromethyl)pyrimidine to yield the desired biaryl product.
Key Advantages of the One-Pot Protocol:
-
Efficiency: Combines two reaction steps into a single pot, reducing overall reaction time and simplifying the workflow.
-
Atom Economy: Eliminates the need for purification of the intermediate, minimizing material loss.
-
Reduced Waste: Fewer workup and purification steps lead to a greener synthetic process.
-
Versatility: This protocol can be adapted for the synthesis of a variety of biaryl compounds by changing the coupling partners.
Application in Drug Discovery
Biaryl moieties are prevalent in many biologically active molecules, including targeted protein degraders. The synthesized biaryl compound, incorporating a fluorinated and isopropoxy-substituted phenyl ring coupled to a trifluoromethyl-pyrimidine, possesses structural features often found in potent and selective protein degraders. The pyrimidine ring can serve as a versatile handle for linking to an E3 ligase ligand, a crucial component of a PROTAC molecule.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the one-pot synthesis.
Table 1: Reaction Conditions and Yields
| Parameter | Value |
| Step 1: Borylation | |
| Reactant 1 | This compound |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 2 hours |
| Step 2: Suzuki Coupling | |
| Reactant 2 | 5-bromo-2-(trifluoromethyl)pyrimidine |
| Catalyst | Pd(dppf)Cl₂ (from Step 1) |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Overall Yield | 75-85% |
Table 2: Product Characterization
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₈H₁₆BF₄N₂O₃ |
| Molecular Weight | 411.14 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.95 (s, 2H), 7.42 (t, J = 8.8 Hz, 1H), 6.98 (dd, J = 8.8, 4.4 Hz, 1H), 4.65 (sept, J = 6.0 Hz, 1H), 1.40 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2 (q, J = 35.4 Hz), 158.5 (d, J = 252.5 Hz), 157.8 (d, J = 3.0 Hz), 148.9 (d, J = 12.1 Hz), 133.2, 125.4, 121.8 (q, J = 275.7 Hz), 118.9 (d, J = 20.2 Hz), 115.6 (d, J = 3.0 Hz), 72.8, 22.1 |
| Mass Spectrometry (ESI+) | m/z 412.12 [M+H]⁺ |
| Purity (HPLC) | >95% |
Experimental Protocols
Materials and Methods
-
Reagents: this compound (≥97%), 5-bromo-2-(trifluoromethyl)pyrimidine (≥97%), Bis(pinacolato)diboron (B₂pin₂, ≥98%), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium acetate (KOAc, ≥99%), Sodium carbonate (Na₂CO₃, ≥99.5%), 1,4-Dioxane (anhydrous, ≥99.8%), Ethyl acetate (EtOAc, HPLC grade), Brine solution (saturated NaCl).
-
Equipment: Round-bottom flask, condenser, magnetic stirrer with heating plate, inert atmosphere setup (e.g., nitrogen or argon line), rotary evaporator, column chromatography system, NMR spectrometer, mass spectrometer, HPLC system.
Detailed Experimental Procedure
One-Pot Synthesis of 2-(2-Fluoro-3-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)pyrimidine
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 277 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium acetate (1.5 mmol, 147 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via syringe.
-
Borylation Step: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
-
Suzuki Coupling Step: After the borylation is complete, cool the reaction mixture to room temperature. Add 5-bromo-2-(trifluoromethyl)pyrimidine (1.1 mmol, 249 mg) and an aqueous solution of sodium carbonate (2 M, 2.0 mL).
-
Heating: Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product as a white to off-white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis.
Caption: One-pot synthesis workflow.
Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki couplings?
A1: The structure of this compound presents several potential challenges:
-
Steric Hindrance: The presence of the bromo and fluoro substituents ortho to the boronic acid group can sterically hinder the crucial transmetalation step of the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-bromo-3-fluoro-2-isopropoxybenzene as a byproduct and reducing the yield of the desired coupled product.[3][4][5] This can be exacerbated by high temperatures, prolonged reaction times, and the choice of base and solvent.[5]
-
Competitive Oxidative Addition: Since the boronic acid itself contains a bromo substituent, there is a possibility of competitive oxidative addition at the C-Br bond of the boronic acid, leading to homocoupling or other undesired products.
-
Substrate Reactivity: The electronic nature of the aryl halide coupling partner is crucial. Electron-rich or sterically hindered aryl halides may require more forcing conditions and specialized catalyst systems.[6][7]
Q2: My reaction has failed or resulted in a low yield. What is the most likely cause?
A2: Low to no yield is often attributable to one or a combination of the following:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical, especially for sterically hindered substrates.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Significant Protodeboronation: The formation of 1-bromo-3-fluoro-2-isopropoxybenzene as a major byproduct is a strong indicator that protodeboronation is outcompeting the desired cross-coupling.[3][5]
-
Improper Base or Solvent Selection: The base and solvent system plays a key role in the reaction's success. An inappropriate choice can hinder the reaction or promote side reactions.[1][8]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1]
Q3: How can I detect protodeboronation and other side products?
A3: You can identify protodeboronation and other side products by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator of protodeboronation is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (in this case, 1-bromo-3-fluoro-2-isopropoxybenzene).[5] You may also observe unreacted aryl halide and homocoupling products.
Q4: What are the recommended starting conditions for a Suzuki coupling with this boronic acid?
A4: For a challenging substrate like this compound, especially when coupling with a sterically hindered or electron-rich aryl halide, a good starting point would be to use a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for such transformations.[1][2] A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the transmetalation step.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active catalyst system. Use a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.[1][2][9] |
| Steric hindrance impeding the reaction. | Increase the reaction temperature. Use a high-boiling point solvent like toluene or dioxane.[1] Employ a bulky ligand that can promote both oxidative addition and reductive elimination.[1][2] | |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature. Common choices include dioxane/water, toluene/water, or DMF.[10][11] | |
| Significant Protodeboronation | Reaction conditions favor protodeboronation over cross-coupling. | Use a milder base like K₂CO₃ or KF, especially if aqueous conditions are promoting the side reaction.[12] Consider running the reaction under anhydrous conditions.[1] Increase the rate of the desired coupling by using a more active catalyst to outpace the protodeboronation.[3] |
| Prolonged reaction time at high temperature. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. A faster, more efficient catalyst can help reduce the required reaction time. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] |
| Use of a Pd(II) precatalyst without efficient reduction. | Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can sometimes mitigate homocoupling.[6] | |
| Unreacted Starting Materials | Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Insufficiently strong base. | For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate transmetalation.[1][8] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific aryl halides.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Yield for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. The content is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
I. Troubleshooting Guides
This section is designed to help users identify and resolve common problems that may arise during the synthesis, leading to low yields or impure products.
A. Synthesis of the Precursor: 1-Bromo-3-fluoro-2-isopropoxybenzene via Williamson Ether Synthesis
The first stage of the synthesis involves the O-isopropylation of 2-bromo-6-fluorophenol.
Question: I am observing a low yield in the Williamson ether synthesis of 1-bromo-3-fluoro-2-isopropoxybenzene. What are the potential causes and solutions?
Answer:
Low yields in this Williamson ether synthesis can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton is crucial for generating the nucleophilic phenoxide.
-
Troubleshooting: Ensure a sufficiently strong base is used to completely deprotonate the 2-bromo-6-fluorophenol. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) might be necessary for this sterically hindered and electron-deficient phenol.
-
-
Steric Hindrance: The ortho-bromo and fluoro substituents on the phenol create significant steric hindrance, which can impede the approach of the isopropylating agent.
-
Troubleshooting:
-
Use a less sterically demanding isopropylating agent if possible, although 2-iodopropane is generally preferred over 2-bromopropane due to the better leaving group ability of iodide.
-
Increase the reaction temperature to provide more energy to overcome the activation barrier. However, be cautious as higher temperatures can also promote side reactions.
-
Prolong the reaction time to allow for complete conversion.
-
-
-
Competing Elimination Reaction (E2): The use of a secondary alkyl halide (2-iodopropane or 2-bromopropane) with a strong base can lead to a competing E2 elimination reaction, forming propene gas instead of the desired ether.[1]
-
Troubleshooting:
-
Use a less hindered base if possible, though this may conflict with the need for complete deprotonation.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
-
-
Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Troubleshooting: A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether synthesis as it can accelerate Sₙ2 reactions.[2]
-
Experimental Protocol: Williamson Ether Synthesis of 1-Bromo-3-fluoro-2-isopropoxybenzene
A general procedure is provided below. Optimization may be required.
-
To a solution of 2-bromo-6-fluorophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-iodopropane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of this compound
This stage involves the conversion of the aryl bromide precursor to the corresponding boronic acid. Two common methods are lithiation-borylation and Grignard reaction followed by borylation.
Question: My lithiation-borylation reaction to form the boronic acid is giving a low yield. What could be the issue?
Answer:
The success of a lithiation-borylation sequence is highly dependent on stringent reaction conditions.
-
Presence of Moisture or Protic Impurities: Organolithium reagents like n-BuLi are extremely strong bases and will be quenched by any protic source, including water, alcohols, or even trace moisture on the glassware.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. All solvents and reagents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere (nitrogen or argon).
-
-
Incomplete Lithium-Halogen Exchange: The efficiency of the bromine-lithium exchange can be influenced by temperature and the organolithium reagent used.
-
Troubleshooting: The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions. Ensure the n-BuLi is added slowly to maintain this low temperature. Using s-BuLi or t-BuLi can sometimes be more effective for hindered aryl bromides, but they are also more reactive and require careful handling.
-
-
Side Reactions of the Aryllithium Intermediate: The generated aryllithium species is a potent nucleophile and base and can react with other components in the reaction mixture or undergo decomposition if the temperature is not controlled.
-
Inefficient Borylation: The reaction with the borate ester needs to be efficient to trap the aryllithium intermediate.
-
Troubleshooting: Use a slight excess of the borate ester (e.g., triisopropyl borate or trimethyl borate). Ensure the borate ester is added at low temperature to the aryllithium solution.
-
-
Hydrolysis of the Boronate Ester: Incomplete hydrolysis of the intermediate boronate ester to the boronic acid will result in a lower yield of the final product.
-
Troubleshooting: Ensure adequate stirring and sufficient time for the acidic workup.
-
Experimental Protocol: Lithiation-Borylation
-
Dissolve 1-bromo-3-fluoro-2-isopropoxybenzene (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride or dilute HCl at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude boronic acid.
Question: I am having trouble forming the Grignard reagent from 1-bromo-3-fluoro-2-isopropoxybenzene. What are some troubleshooting tips?
Answer:
Grignard reagent formation can be notoriously tricky to initiate and sustain.
-
Inertness of Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction from starting.
-
Troubleshooting:
-
Activate the magnesium by stirring it vigorously in the dry flask before adding the solvent.
-
Add a small crystal of iodine, which can etch the magnesium surface. The disappearance of the purple iodine color is an indicator of initiation.
-
Add a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
-
Presence of Water: Like organolithium reagents, Grignard reagents are highly sensitive to moisture.[3]
-
Troubleshooting: Employ the same rigorous anhydrous techniques as for the lithiation reaction.
-
-
Difficulty in Initiation: Sometimes, even with activation, the reaction is slow to start.
-
Troubleshooting: Gentle heating with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction vessel if it becomes too vigorous. Sonication can also be used to help initiate the reaction.
-
-
Side Reactions: The ether functionality in the substrate could potentially interact with the Grignard reagent, although this is less likely with aryl Grignards. Wurtz coupling (dimerization of the aryl halide) can also be a side reaction.[4]
-
Troubleshooting: Add the aryl bromide solution slowly to a suspension of the magnesium to maintain a low concentration of the aryl bromide, which minimizes Wurtz coupling.
-
Experimental Protocol: Grignard Formation and Borylation
-
Place magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 1-bromo-3-fluoro-2-isopropoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has started (indicated by gentle refluxing and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent solution to 0 °C and add trimethyl borate (1.2 eq.) dropwise.
-
Follow with an acidic workup as described in the lithiation-borylation protocol.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: Boronic acids can be challenging to purify via standard silica gel chromatography as they can be prone to dehydration to form boroxines or decomposition.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or an organic solvent mixture) can be an effective purification method.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted into an organic solvent.[6]
-
Derivatization: In cases of difficult purification, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a pinacol boronate ester or a trifluoroborate salt. The protecting group can then be removed in a subsequent step.
Q2: What are the common impurities I might see in my final product?
A2: Common impurities can include:
-
Starting Material: Unreacted 1-bromo-3-fluoro-2-isopropoxybenzene.
-
Protodeborylated Product: 1-fluoro-2-isopropoxybenzene, formed by the reaction of the intermediate organometallic species with a proton source.
-
Boroxine: The trimeric anhydride of the boronic acid, formed upon dehydration. This can often be converted back to the boronic acid by treatment with water.
-
Homocoupling Product: Biphenyl derivatives formed from Wurtz-type coupling of the aryl halide during Grignard formation.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting aryl bromide. A suitable stain (e.g., potassium permanganate) may be needed to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A small aliquot of the reaction mixture can be quenched and analyzed by GC-MS to monitor the consumption of the starting material and the formation of the product (often as its boronate ester before hydrolysis).
Q4: What are the key safety precautions for these reactions?
A4:
-
Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It is also highly reactive with water. Handle it with extreme care under an inert atmosphere using proper syringe techniques.
-
Grignard Reagents: Grignard reagents are highly flammable and react vigorously with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
III. Data Presentation
The following tables summarize key parameters for the optimization of the synthetic steps. The yield data is illustrative and will depend on specific experimental conditions and scale.
Table 1: Optimization of Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetone | THF | DMF |
| Temperature | Reflux | 60 °C | 80 °C |
| Reaction Time | 24 h | 12 h | 8 h |
| Typical Yield | Moderate | Good | High |
Table 2: Comparison of Borylation Methods
| Parameter | Lithiation-Borylation | Grignard Reaction |
| Reagent | n-BuLi | Mg turnings |
| Solvent | THF or Et₂O | THF or Et₂O |
| Temperature | -78 °C | Room Temp to Reflux |
| Initiation | Spontaneous | Requires activation |
| Key Side Reaction | Protonation | Wurtz Coupling |
| Typical Yield | Good to High | Moderate to Good |
IV. Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis of the Precursor.
Caption: Comparative Workflow for the Borylation Step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
preventing protodeboronation of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Welcome to the dedicated support center for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and electronically nuanced building block. Here, we address the primary challenge encountered during its application in cross-coupling reactions: protodeboronation . This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this converts your valuable starting material into an inert byproduct (1-bromo-3-fluoro-2-isopropoxybenzene), drastically reducing the yield of your desired coupled product.[2]
The structure of this compound makes it particularly susceptible to this process. The two ortho-substituents (bromine and fluorine) create significant steric hindrance around the boronic acid moiety. This steric congestion can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] If the rate of transmetalation is not significantly faster than the rate of protodeboronation, the undesired pathway will dominate. Furthermore, the reaction conditions, especially the presence of a base and a proton source (like water), can accelerate protodeboronation.[2][3]
Q2: How can I detect and quantify protodeboronation in my reaction?
A2: Identifying protodeboronation is crucial for effective troubleshooting. You can monitor your reaction progress and analyze the final mixture using the following analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for monitoring the consumption of your starting materials and the formation of both the desired product and the protodeboronated byproduct. The byproduct will have a molecular weight corresponding to the replacement of the -B(OH)₂ group with a hydrogen atom.[4][5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this technique can be used to identify and quantify the volatile components of your reaction mixture, including the protodeboronated species.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying the protodeboronated byproduct. In the ¹H NMR spectrum, you would look for the appearance of a new aromatic proton signal in place of the boronic acid group. In the ¹⁹F NMR, you may observe a shift in the fluorine signal upon removal of the boronic acid. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.[2]
Q3: What are the primary factors that accelerate the protodeboronation of this specific boronic acid?
A3: Several factors can significantly increase the rate of protodeboronation for this compound:
-
Base Strength and Type: Strong bases, particularly in the presence of water, can promote the formation of the boronate anion ([ArB(OH)₃]⁻), which can be more susceptible to protodeboronation.[6][7]
-
Presence of Water: Water acts as the proton source for the C-H bond formation in protodeboronation. While often necessary for the Suzuki-Miyaura reaction, excessive water can be detrimental.[4]
-
Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[8]
-
Prolonged Reaction Times: If the desired coupling reaction is sluggish, the extended exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalyst System: A catalyst system that is not active enough to promote rapid cross-coupling will allow the slower protodeboronation pathway to become a significant competitive reaction.[3]
-
Bulky Ligands: While often necessary for coupling sterically hindered substrates, some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[9]
Troubleshooting Guide
This section is designed to help you diagnose and solve issues related to the protodeboronation of this compound in your experiments.
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Low to no yield of desired product; significant amount of protodeboronated byproduct detected. | High rate of protodeboronation relative to cross-coupling. | 1. Switch to a milder base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[6] 2. Employ anhydrous conditions: Use anhydrous solvents and consider a non-aqueous base like potassium trimethylsilanolate (TMSOK).[10][11] 3. Lower the reaction temperature: If possible, reduce the reaction temperature to slow down the rate of protodeboronation. 4. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[1][12] |
| Reaction starts but stalls, leaving unreacted starting materials and some protodeboronated byproduct. | Catalyst deactivation or insufficient base activity. | 1. Optimize the catalyst system: For sterically hindered substrates, use a highly active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1] 2. Ensure rigorous degassing: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] 3. Check base solubility and stoichiometry: Ensure the base is adequately soluble or finely powdered for heterogeneous reactions. Use a sufficient excess of the base (typically 2-3 equivalents). |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Use high-purity reagents: Ensure the boronic acid, aryl halide, and solvents are of high purity and anhydrous where required. 2. Standardize degassing procedure: Consistently and thoroughly degas all solvents and the reaction vessel. 3. Use a "slow-release" strategy: Employing MIDA boronates or potassium trifluoroborates can provide more consistent, slow release of the active boronic acid, leading to more reproducible results.[3] |
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
minimizing homocoupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the homocoupling of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Homocoupling of this compound Observed
If you are observing a significant amount of the homocoupled biaryl byproduct in your reaction, it is crucial to identify and address the root cause. This guide provides a systematic approach to troubleshooting this common side reaction.
Technical Support Center: Purification of Products from 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-bromo-6-fluoro-3-isopropoxyphenylboronic acid. Given the specificity of this reagent, this guide focuses on the purification challenges commonly encountered in Suzuki-Miyaura cross-coupling reactions, a primary application for boronic acids.
Troubleshooting Guides
Successful purification requires the removal of unreacted starting materials, catalyst residues, and various byproducts. The following table outlines common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Residual Palladium Catalyst | - Incomplete removal of heterogeneous catalysts (e.g., Pd/C).[1][2] - Presence of soluble palladium species.[1] - Complexation of palladium with nitrogen-containing products.[2] | - For heterogeneous catalysts, ensure thorough filtration through Celite.[3][4] - For soluble palladium, use scavenger resins (e.g., thiol-based silica), treat with activated carbon, or perform precipitation.[2][5] - Optimize scavenging conditions by increasing temperature or time.[2] |
| Presence of Unreacted Boronic Acid | - Incomplete reaction. - Hydrolysis of boronic acid during workup.[6] - Boronic acids can be difficult to separate from polar products.[7][8] | - Perform a basic wash (e.g., with 1-2 M NaOH) to extract the acidic boronic acid into the aqueous phase.[8][9] - Consider converting the boronic acid to its volatile methyl ester by evaporation with methanol.[8] - Use scavenger resins designed to bind boronic acids.[9] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[6][10] - Use of a Pd(II) precatalyst which can promote homocoupling.[6] | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[11] - Use a Pd(0) catalyst source directly.[6] |
| Protodeborylation (Loss of Boronic Acid Group) | - Presence of excess water or harsh basic conditions.[11] - Instability of the boronic acid under reaction conditions.[6] | - Use anhydrous reagents and solvents.[11] - Employ milder reaction conditions (e.g., weaker base, lower temperature).[12] |
| Difficult Separation of Product and Byproducts by Chromatography | - Similar polarities of the desired product and impurities.[13] - Decomposition of boronic acid on silica gel.[7][14] | - Screen different solvent systems for flash chromatography.[15] - Consider using a different stationary phase (e.g., alumina, C18 reversed-phase).[7] - If the product is crystalline, recrystallization can be a highly effective alternative to chromatography.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the initial workup steps after a Suzuki-Miyaura reaction?
A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and filtering through a pad of Celite to remove the heterogeneous palladium catalyst.[3] The filtrate is then usually washed with water and brine.
Q2: My product seems to be co-eluting with a byproduct during column chromatography. What can I do?
A2: If you are struggling with co-elution, consider changing the solvent system to alter the selectivity of the separation.[15] Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[15] Alternatively, if your product is a solid, recrystallization may provide a purer product.[16]
Q3: How can I remove boron-containing impurities?
A3: Unreacted boronic acids and their byproducts can often be removed with a basic aqueous wash.[8][9] Another strategy is to treat the crude mixture with a scavenger resin that selectively binds to boronic acids.[9] In some cases, boronic acids can be converted to their volatile methyl esters and removed by evaporation.[8]
Q4: I am observing the formation of a biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is often caused by the presence of oxygen.[6][10] It is crucial to thoroughly degas your solvents and reaction mixture and to maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[11]
Q5: Is it possible for the boronic acid to decompose on the silica gel column?
A5: Yes, some boronic acids are sensitive to the acidic nature of silica gel and can decompose during chromatography.[7][14] If you suspect this is happening, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[15]
Experimental Protocols
Protocol 1: General Workup and Filtration through Celite
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Prepare a filtration setup with a Büchner funnel and filter paper.
-
Add a 1-2 cm layer of Celite onto the filter paper and gently pack it down.
-
Pour the diluted reaction mixture through the Celite pad.
-
Wash the Celite pad with additional fresh solvent to ensure all the product is collected.[3]
-
The filtrate, now free of heterogeneous palladium, can be taken to the next purification step.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to accelerate the separation of compounds.[17]
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between your product and impurities.
-
Pack the Column: Pack a glass column with silica gel (typically 40-63 µm particle size) as a slurry in the chosen non-polar solvent.[18]
-
Load the Sample: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent and apply it to the top of the silica gel. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the crude material onto a small amount of silica gel.[15]
-
Elute the Column: Apply pressure to the top of the column (using compressed air or a pump) to force the solvent through the silica gel at a faster rate than gravity-fed chromatography.[17]
-
Collect Fractions: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.[18]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
Recrystallization is an effective method for purifying solid compounds.[16][19]
-
Choose a Solvent: The ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[20]
-
Dissolve the Impure Compound: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to completely dissolve it.[21]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.[22]
-
Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.[16]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[22]
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[20]
-
Dry the Crystals: Dry the crystals to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification [chem.rochester.edu]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. orgsyn.org [orgsyn.org]
- 19. mt.com [mt.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
dealing with low reactivity of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in chemical synthesis. Due to its structure, this reagent exhibits low reactivity, which can pose challenges in cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary causes and initial troubleshooting steps?
Answer:
The low reactivity of this compound is primarily due to significant steric hindrance. The presence of two ortho-substituents (bromo and fluoro groups) physically obstructs the boronic acid group, impeding the crucial transmetalation step in the catalytic cycle. Standard Suzuki-Miyaura conditions are often insufficient to overcome this hurdle.
Initial Steps to Optimize the Reaction:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are generally ineffective for such hindered substrates.[1] It is essential to employ catalyst systems known to facilitate reactions with sterically demanding partners.
-
Recommended Ligands: Use bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, or RuPhos.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation and reductive elimination steps.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective for coupling sterically hindered substrates and can be a powerful alternative.[2]
-
-
Base Selection: The base activates the boronic acid, making it more nucleophilic for transmetalation.[3] For hindered boronic acids, a stronger base is often required.
-
Solvent and Temperature: These parameters influence reaction kinetics and reagent stability.
-
Solvents: Anhydrous polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a mixture with a small amount of water, are typically effective.[4]
-
Temperature: Increased reaction temperatures (e.g., 80–110 °C) are usually required to provide the necessary activation energy for sterically hindered couplings.[2]
-
Question 2: I am observing significant protodeboronation, leading to the formation of 1-bromo-3-fluoro-2-isopropoxybenzene as a major byproduct. How can this be prevented?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaryl and sterically hindered boronic acids, especially in the presence of water and base.[5]
Strategies to Minimize Protodeboronation:
-
Use a Boronic Ester Derivative: Converting the boronic acid to a more stable boronate ester is a highly effective "slow-release" strategy.[6] This approach ensures that the concentration of the free, unstable boronic acid in the reaction mixture remains low, minimizing its degradation while still allowing for gradual participation in the catalytic cycle.[5][6]
-
Employ Anhydrous Conditions: While a small amount of water can be beneficial with certain bases (e.g., phosphates, carbonates), excess water can accelerate protodeboronation.[5] Using rigorously dried solvents and reagents can significantly suppress this side reaction.
-
Use Potassium Trifluoroborate (BF₃K) Salts: These crystalline salts are highly stable, less prone to protodeboronation, and can be used directly in coupling reactions.[2][9]
Question 3: My main side-product is the homocoupling of the boronic acid. What causes this and how can I suppress it?
Answer:
Homocoupling, or the dimerization of the boronic acid, is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[2] This side reaction consumes your starting material and complicates purification.[10]
Methods to Reduce Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd₂(dba)₃, rather than a Pd(II) source like Pd(OAc)₂ or PdCl₂. If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions like homocoupling.[2][10]
-
Ligand Choice: As with improving yield, the use of bulky, electron-donating ligands (e.g., XPhos, SPhos) can favor the desired cross-coupling pathway over homocoupling.[2][10]
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound particularly challenging to use?
The difficulty arises from a combination of steric and electronic factors. The two ortho-substituents, bromine and fluorine, create significant steric bulk around the boronic acid functional group. This hinders the transmetalation step of the Suzuki-Miyaura catalytic cycle, which requires the boron-bearing carbon to approach the palladium center.[2] The electron-withdrawing nature of the ortho-fluoro substituent can also influence the acidity and reactivity of the boronic acid.[11]
FAQ 2: If the Suzuki-Miyaura reaction fails, are there alternative cross-coupling methods to consider?
Yes, if optimizing the Suzuki-Miyaura reaction proves unsuccessful, other cross-coupling methods can be explored:
-
Stille Coupling: This method uses organotin reagents. It is known for its excellent functional group tolerance but is often avoided due to the high toxicity of the tin reagents and byproducts, which can be difficult to remove.[10]
-
Negishi Coupling: This reaction involves organozinc reagents. It is a powerful C-C bond-forming reaction, but the preparation and handling of the required organozinc species can be challenging.
FAQ 3: Should I consider reversing the roles of the coupling partners?
Absolutely. This is an excellent strategic consideration. Instead of using this compound, you could use the corresponding aryl bromide (1,2-dibromo-3-fluoro-6-isopropoxybenzene, if accessible) and couple it with the boronic acid or ester of your desired coupling partner. This can be particularly advantageous if the other coupling partner is less sterically hindered, potentially leading to a more efficient reaction.
Data Presentation
Table 1: Troubleshooting Summary for Low Reactivity
| Problem | Primary Cause(s) | Recommended Solutions |
| Low or No Yield | Steric hindrance impeding transmetalation; Ineffective catalyst system. | • Use bulky, electron-rich ligands (e.g., XPhos, SPhos).• Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃).• Increase reaction temperature (80-110 °C). |
| Protodeboronation | Instability of the C-B bond under reaction conditions (especially with water/base). | • Convert to a more stable pinacol (Bpin) ester or MIDA boronate.• Use anhydrous solvents.• Prepare and use the corresponding potassium trifluoroborate (BF₃K) salt. |
| Homocoupling | Presence of oxygen; Inefficient reduction of Pd(II) precatalysts. | • Rigorously degas all solvents and the reaction vessel.• Use a Pd(0) source (e.g., Pd₂(dba)₃) directly.• Employ bulky phosphine ligands to favor cross-coupling. |
Table 2: Recommended Conditions for Hindered Suzuki-Miyaura Couplings
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | A robust system for many hindered substrates. |
| Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2) | Dioxane / H₂O (10:1) | 100 | Cesium carbonate is highly effective but more expensive. |
| XPhos Pd G3 (2-4%) | (Precatalyst) | K₃PO₄ or KOtBu (2-3) | THF or 2-MeTHF | 80-100 | Buchwald precatalysts are highly active and convenient. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This is a general starting point and may require optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the appropriate base (e.g., K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of the Pinacol Ester Derivative
This protocol converts the boronic acid into a more stable reagent for use in a "slow-release" coupling strategy.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.) in an anhydrous solvent such as THF or dioxane.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours. The reaction often proceeds by simply stirring in a suitable solvent that allows for the removal of water, driving the equilibrium towards the ester.
-
Monitoring and Workup: Monitor the reaction by NMR or LC-MS. Once the conversion is complete, the solvent can be removed under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling step without further purification, or it can be purified by column chromatography on silica gel.[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for low reactivity in cross-coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
improving solubility of PROTACs derived from 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Technical Support Center: Improving Solubility of PROTACs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with PROteolysis TArgeting Chimeras (PROTACs), particularly those derived from or containing moieties related to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My new PROTAC, which incorporates a this compound derived warhead, has very poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs to exhibit low aqueous solubility.[1][2] These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[1][2][3] The specific fragment you're using has features that can influence solubility in competing ways:
-
Bromine and Isopropoxy Group : These are hydrophobic and will likely decrease aqueous solubility.
-
Fluorine : Fluorine substitution can have complex effects. While it often increases lipophilicity, which can decrease aqueous solubility, it can also alter pKa and crystal packing forces, sometimes leading to improved solubility.[4][5][6]
-
Boronic Acid : Boronic acids themselves can have low solubility and may form less soluble trimeric boroxine species in aqueous solutions.[7] However, they can also form esters with diols, which can be exploited in formulation strategies.[7]
The overall solubility is a result of the interplay between all components of the PROTAC: the warhead, the E3 ligase ligand, and the linker.[3][8][9]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A2: Understanding the difference is crucial for designing experiments and interpreting results.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[10][11][12] It measures the concentration at which a compound precipitates out of a supersaturated solution under specific, rapid conditions (e.g., 2 hours).[12][13] This is often the more relevant measurement for in vitro assays where a DMSO stock is diluted into aqueous media.[14]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) to form a saturated solution.[10][15][16] This value is critical for predicting in vivo absorption and for developing oral formulations.[11][16]
A large difference between kinetic and thermodynamic solubility can indicate that your compound may precipitate over time in your assays, leading to inconsistent results.
Q3: How can I chemically modify my PROTAC to improve its solubility?
A3: Chemical modification is a primary strategy to address poor solubility.[17] Consider these approaches:
-
Optimize the Linker : The linker is often the most straightforward component to modify.[18]
-
Incorporate polar functional groups like polyethylene glycol (PEG), piperazines, or morpholines.[3][19][20] A dibasic piperazine, for example, has been shown to dramatically increase solubility.[21]
-
Reduce linker length and hydrophobicity. Shorter, more rigid linkers can sometimes improve properties over long, flexible alkyl chains.[22]
-
-
Modify the Ligands :
-
Introduce solubilizing groups on the E3 ligase ligand or the warhead, provided these modifications do not compromise target binding.[21]
-
Strategically add polar atoms or groups to reduce the overall lipophilicity (cLogP).
-
-
Employ a Prodrug Strategy : Masking a polar group with a cleavable lipophilic moiety can improve permeability, or conversely, adding a cleavable soluble group can enhance solubility during formulation.[1][23]
Q4: I cannot immediately resynthesize my PROTAC. What formulation strategies can I use to enable my experiments?
A4: Before returning to synthesis, several formulation techniques can improve apparent solubility.[3][17]
-
Use of Co-solvents : For in vitro assays, adding a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer can help maintain solubility.[2] Keep the final concentration low (typically <1%) to avoid artifacts.[2]
-
pH Adjustment : If your PROTAC has ionizable groups (acidic or basic centers), its solubility will be pH-dependent.[24] Adjusting the buffer pH away from the molecule's isoelectric point can significantly increase solubility.[24]
-
Amorphous Solid Dispersions (ASDs) : Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit) can prevent crystallization and maintain a higher-energy, more soluble amorphous state.[3][25][26] This is a powerful technique for improving dissolution.[25][26]
-
Use of Biorelevant Media : PROTACs often show improved solubility in media that simulate intestinal fluids (e.g., FaSSIF, FeSSIF), which contain bile salts and lipids.[1] This suggests that for in vivo studies, administration with food could improve absorption.[1][22][23]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your PROTAC.
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock into aqueous assay buffer. | High lipophilicity (high cLogP); low kinetic solubility. | 1. Decrease final concentration of the PROTAC in the assay. 2. Increase the percentage of DMSO in the final solution (be cautious of solvent effects on the assay, typically keep ≤0.5%).[2] 3. Perform a Kinetic Solubility Assay to determine the precise solubility limit in your buffer (see protocols below). |
| Inconsistent results or low potency in cell-based assays. | Compound precipitating over the time course of the experiment. | 1. Confirm solubility at the working concentration and duration of the assay. 2. Consider using a formulation approach , such as complexation with cyclodextrins, to maintain solubility in the cell culture medium.[3] 3. Wash cells after a shorter incubation period to minimize issues related to long-term compound instability or precipitation. |
| PROTAC has poor oral bioavailability in animal studies despite good in vitro activity. | Low thermodynamic solubility leading to poor dissolution in the GI tract. | 1. Determine the Thermodynamic Solubility of the solid compound (see protocols below). 2. Formulate the PROTAC as an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SEDDS) to improve dissolution and absorption.[17][25] 3. Administer the compound with food , as this can improve solubility and absorption for some PROTACs.[1][23] |
| PROTAC is soluble but has low cell permeability. | High polar surface area (PSA) or excessive hydrogen bond donors. | 1. Chemical Modification : Replace polar groups (e.g., amides with esters) or introduce intramolecular hydrogen bonds to shield polarity and create a more compact, "chameleon-like" conformation.[1][23] 2. Prodrug Approach : Mask polar groups with lipophilic, cleavable moieties to enhance membrane crossing.[27] |
Quantitative Data Summary: Illustrative Examples
The following table presents hypothetical data for a series of PROTACs based on a this compound warhead, illustrating how structural modifications can impact solubility.
| Compound ID | Modification from Parent Molecule | cLogP | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| PROTAC-Parent | C8 Alkyl Linker | 6.8 | < 1 | < 0.1 |
| PROTAC-PEG4 | Linker changed to PEG4 | 5.5 | 15 | 2.5 |
| PROTAC-Pip | Piperazine added to linker | 4.9 | 85 | 12.0 |
| PROTAC-Morph | Morpholine added to linker | 5.1 | 50 | 8.5 |
| PROTAC-OH | Hydroxyl group added to warhead | 6.2 | 5 | 0.8 |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This assay measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[12]
Objective: To rapidly determine the kinetic solubility limit of a PROTAC.
Materials:
-
PROTAC compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
96-well microtiter plates.
-
Plate reader with nephelometry (light scattering) capability.
Procedure:
-
Prepare Stock Solutions : Create a serial dilution of your PROTAC in 100% DMSO in a separate 96-well plate.
-
Plate Setup : Dispense a small volume (e.g., 2 µL) of each DMSO stock solution concentration into the wells of the analysis plate.[12]
-
Add Buffer : Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO percentage (e.g., 1%).[17]
-
Incubate : Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours), protected from light.[12][17]
-
Measure : Measure the turbidity (light scattering) of each well using a nephelometer at a wavelength such as 620 nm.[17]
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This assay determines the equilibrium solubility of a solid compound.[10][15]
Objective: To determine the true thermodynamic solubility of a PROTAC.
Materials:
-
Solid (crystalline) PROTAC compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vials and a shaker/roller system.
-
Centrifuge and/or filtration unit (e.g., 0.45 µm filter).
-
Analytical system for quantification (e.g., HPLC-UV).
Procedure:
-
Compound Addition : Add an excess amount of solid PROTAC powder to a vial containing a known volume of the aqueous buffer.
-
Equilibration : Seal the vials and place them on a shaker or roller system to agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
Separation : After incubation, separate the undissolved solid from the solution by centrifugation or filtration to obtain a clear, saturated solution.
-
Quantification : Accurately dilute the saturated solution and determine the concentration of the dissolved PROTAC using a validated HPLC-UV method against a standard curve.[15]
Data Analysis: The measured concentration is the thermodynamic solubility, typically reported in µM or µg/mL.
Visualizations
Troubleshooting Workflow for Poor PROTAC Solubility
Caption: A logical workflow for troubleshooting and improving PROTAC solubility.
Hypothetical Kinase Degradation Signaling Pathway
Caption: Mechanism of action for a PROTAC targeting a kinase for degradation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. precisepeg.com [precisepeg.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. benchchem.com [benchchem.com]
- 25. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
side reactions of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in cross-coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in cross-coupling reactions. The unique steric and electronic properties of this substrate, arising from its 2,6-disubstitution, present specific challenges that can lead to common side reactions. This guide offers solutions in a direct question-and-answer format, supplemented with detailed protocols and diagnostic workflows.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low conversion rates with this sterically hindered boronic acid are common and typically stem from three main issues: protodeboronation, homocoupling, and catalyst inefficiency due to steric hindrance.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[1][2] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[2]
-
Homocoupling: This side reaction is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl.[3][4] It is frequently caused by the presence of oxygen in the reaction mixture or by certain palladium(II) catalyst precursors.[5][6]
-
Steric Hindrance: The ortho-bromo and fluoro substituents significantly hinder the boronic acid, which can slow down crucial steps in the catalytic cycle, such as transmetalation.[7][8] This often requires specialized, bulky, and electron-rich phosphine ligands to achieve a reasonable reaction rate.[8][9]
A systematic check of your reaction setup, reagent purity, and atmospheric conditions is the recommended first step in troubleshooting.
Q2: I've identified a major byproduct as 1-bromo-3-fluoro-2-isopropoxybenzene. What is this side reaction and how can it be minimized?
A2: This byproduct is the result of protodeboronation , a common side reaction for many boronic acids.[1] It involves the replacement of the -B(OH)₂ group with a proton from a source in the reaction medium, effectively consuming your starting material.
Key Causes and Mitigation Strategies:
-
Presence of Water: While many Suzuki protocols use aqueous bases, water can serve as a proton source, accelerating protodeboronation.[2][10]
-
Base Selection: The choice and strength of the base can influence the rate of protodeboronation.[10]
-
Temperature: Higher reaction temperatures can increase the rate of this undesired side reaction.[2]
To minimize protodeboronation, consider the strategies outlined in the table below.
| Strategy | Recommended Action | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and bases. If a base is hydrated (e.g., K₃PO₄·H₂O), dry it thoroughly before use. | Reduces the primary proton source for the side reaction.[10] |
| Milder Base | Switch from strong bases (e.g., NaOH) to milder options like K₃PO₄ or Cs₂CO₃. | These bases are effective for the coupling reaction but can be less aggressive in promoting protodeboronation.[4][10] |
| Use of Boronate Esters | Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. | These derivatives provide a "slow release" of the boronic acid under reaction conditions, keeping its concentration low and suppressing decomposition pathways like protodeboronation.[1] |
| Optimize Temperature | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. | Lowering the thermal energy of the system can slow the rate of the protodeboronation side reaction.[2] |
Q3: My analysis shows the formation of 3,3'-Diisopropoxy-2,2'-difluoro-biphenyl-4,4'-diboronic acid or its derivatives. What is this homocoupling byproduct and how can I prevent it?
A3: This byproduct results from the homocoupling of two molecules of the starting boronic acid. This reaction is typically promoted by dissolved oxygen or the presence of Pd(II) species that have not been reduced to the active Pd(0) catalyst.[5][6]
Key Causes and Mitigation Strategies:
-
Oxygen Contamination: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[7][11]
-
Pd(II) Precatalysts: Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to homocoupling during the initial in-situ reduction to Pd(0).[6]
To suppress homocoupling, implement the following measures:
| Strategy | Recommended Action | Rationale |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction vessel. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][5] | This is the most critical step to remove dissolved oxygen, which is a key promoter of the homocoupling pathway.[5] |
| Use of Pd(0) Catalyst | Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄. | This avoids the initial Pd(II) to Pd(0) reduction step, which can be a source of homocoupling byproducts.[2] |
| Ligand Choice | Ensure an appropriate and sufficient amount of a suitable phosphine ligand is used. | The ligand stabilizes the Pd(0) species and facilitates the desired cross-coupling cycle over the homocoupling pathway. |
Q4: The reaction is extremely slow or stalls, even with minimal side product formation. How can I improve the reaction kinetics?
A4: The slow reaction rate is almost certainly due to the significant steric hindrance from the substituents at the 2- and 6-positions of the phenylboronic acid.[8][12] These bulky groups impede the approach of the boronic acid to the palladium center during the transmetalation step.
Solutions to Overcome Steric Hindrance:
-
Use Specialized Ligands: Standard ligands like PPh₃ are often ineffective. Employ bulky, electron-rich phosphine ligands, which are specifically designed to promote cross-coupling of hindered substrates.[7][9] Excellent choices include SPhos, RuPhos, or XPhos.
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 100-110 °C in a solvent like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for the sterically demanding steps.[7] This should be balanced against the risk of increasing side reactions like protodeboronation.
-
Choice of Base and Solvent: A strong base like Cs₂CO₃ or K₃PO₄ is often required to activate the hindered boronic acid effectively.[10] A solvent system like Dioxane/H₂O (e.g., 10:1) is commonly used and effective.[7]
Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield with Protodeboronation Byproduct | Presence of water; High temperature; Inappropriate base. | Use anhydrous conditions; Lower reaction temperature; Switch to K₃PO₄ or Cs₂CO₃; Convert to a boronate ester.[1][10] |
| Low Yield with Homocoupling Byproduct | Oxygen in the reaction mixture; Inefficient reduction of Pd(II) precatalyst. | Rigorously degas solvents and the reaction vessel; Use a Pd(0) catalyst source like Pd(PPh₃)₄.[2][5] |
| Reaction Stalls / No Conversion | Extreme steric hindrance; Ineffective catalyst/ligand system. | Use bulky, electron-rich ligands (SPhos, RuPhos, XPhos); Increase reaction temperature; Use a strong base (K₃PO₄, Cs₂CO₃).[7][8] |
| Formation of Multiple Unidentified Byproducts | Impure starting materials; Reaction decomposition. | Verify purity of all reagents; Monitor reaction by TLC/LC-MS to determine optimal reaction time and avoid prolonged heating.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Substrate
This protocol is optimized to mitigate common side reactions.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the bulky phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[7]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[7]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathways Diagram
Caption: Key pathways in the cross-coupling reaction.
Troubleshooting Workflow
Caption: Diagnostic workflow for troubleshooting failed reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in catalytic reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no product yield in our Suzuki-Miyaura coupling reaction with this compound. What are the likely causes related to catalyst poisoning?
A1: Low or no yield in Suzuki-Miyaura reactions involving this substrate can often be attributed to catalyst deactivation or poisoning. The primary suspects include:
-
Residual Impurities: Impurities from the synthesis of the boronic acid, such as sulfur-containing reagents or halide ions, are known to be potent poisons for palladium catalysts.[1][2][3]
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4][5] This can also promote the unwanted homocoupling of the boronic acid.[5]
-
Moisture: While some water is often beneficial for the transmetalation step in Suzuki couplings, excessive moisture can lead to catalyst decomposition and hydrolysis of the boronic acid (protodeboronation).[6][7]
-
Lewis Basic Functional Groups: The presence of Lewis basic sites on the substrate or in impurities can lead to coordination with the palladium center, inhibiting its catalytic activity.[8]
Q2: Could the functional groups on this compound itself contribute to catalyst inhibition?
A2: While the isopropoxy group is not a typical catalyst poison, steric hindrance from the ortho-bromo and ortho-fluoro substituents, combined with the isopropoxy group, can slow down the catalytic cycle. This can make the catalyst more susceptible to deactivation over the extended reaction times or higher temperatures that may be employed to overcome this hindrance.
Q3: What are the visible signs of catalyst poisoning in our reaction?
A3: Visual cues for catalyst poisoning can include:
-
A change in the color of the reaction mixture that deviates from the expected progression.
-
The precipitation of palladium black, indicating catalyst decomposition.
-
Stalling of the reaction, as observed through in-situ monitoring techniques like TLC, LC-MS, or GC-MS.
Q4: Are there any specific impurities in commercial batches of this compound we should be aware of?
A4: While purity is generally high[9][10], batch-to-batch variations can occur. Potential impurities could include residual starting materials or byproducts from its synthesis. It is advisable to use boronic acid from a reputable supplier and, if in doubt, to purify it by recrystallization before use.
Troubleshooting Guide
| Problem | Potential Cause (Catalyst Poisoning Related) | Recommended Solution |
| Low or No Product Yield | Impurities in this compound. | Purify the boronic acid by recrystallization. |
| Inadequate degassing of solvents and reagents. | Ensure rigorous degassing of all solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[4][7] | |
| Presence of sulfur or other elemental poisons. | Use high-purity reagents and solvents. If contamination is suspected, consider using a scavenger resin. | |
| Reaction Stalls | Gradual deactivation of the palladium catalyst. | Increase the catalyst loading or consider using a more robust catalyst system (e.g., a palladacycle precatalyst).[4] |
| Inhibition by Lewis-basic impurities. | Add a Lewis acid additive, such as trimethyl borate, which can help to sequester inhibitory species.[8] | |
| Formation of Homocoupled Byproduct | Presence of oxygen leading to oxidative side reactions. | Improve inert atmosphere techniques. Ensure the Pd(II) precatalyst is efficiently reduced to the active Pd(0) state.[5] |
| Inconsistent Results | Variable quality of the boronic acid or other reagents. | Standardize the source and purity of all reaction components. |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Vessel Preparation: An oven-dried reaction vial is equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Catalyst Poisoning and Mitigation
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Proposed Mechanism of Catalyst Poisoning by Sulfur Impurities
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. calpaclab.com [calpaclab.com]
optimizing linker length in PROTACs with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs). While the principles discussed here are broadly applicable, they are particularly relevant for researchers exploring novel PROTACs, including those synthesized from building blocks like 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][2][3] | Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths. Alkyl and PEG chains are common motifs for easily adjusting length.[2][4] |
| Incorrect Linker Composition: The linker's flexibility and physicochemical properties can be inappropriate for stable ternary complex formation.[2] | Modify Linker Rigidity: Introduce more rigid elements like piperazine, piperidine, or triazole rings to constrain the PROTAC's conformation.[1][5] |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. | Perform Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure ternary complex formation and stability.[2][6] |
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The hook effect is a known phenomenon for PROTACs, where high concentrations favor the formation of binary complexes over the productive ternary complex.[3]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[3][5] | Redesign the Linker: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability. Consider altering linker composition to be more rigid.[3] |
| High PROTAC Concentrations: The hook effect is inherently concentration-dependent.[3] | Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for your PROTAC and characterize the severity of the hook effect.[3] |
Issue 3: My PROTAC is potent in vitro but shows weak activity in cellular assays.
This often points to issues with the PROTAC's physicochemical properties, which are heavily influenced by the linker.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Poor Cell Permeability: The linker may contribute to a high polar surface area or other properties that hinder passage through the cell membrane.[2] | Modify Linker Composition: Incorporate motifs known to improve permeability, such as replacing PEG units with alkyl chains or adding cyclic structures.[] |
| Low Aqueous Solubility: Poor solubility can limit the effective concentration of the PROTAC in the cellular environment. | Incorporate Solubilizing Groups: PEG linkers are often used to improve solubility.[3] Introducing ionizable groups can also enhance solubility.[5] |
Issue 4: Altering the linker length leads to a complete loss of activity.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[2][8] | Re-evaluate Attachment Points: Analyze the solvent-exposed areas of the protein-ligand interfaces to ensure the chosen points do not disrupt key binding interactions.[2][8] |
| Synthesize Isomers: If possible, create PROTACs with the linker attached at different solvent-exposed positions on the warhead and/or E3 ligase ligand.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts.[1] The linker's primary role is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[2] The linker's length is critical because:
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[2]
Q2: What are the most common types of linkers used in PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[4]
-
PEG linkers are frequently used to enhance solubility and provide flexibility.[3]
-
Alkyl chains offer a straightforward way to vary linker length and can provide more rigidity than PEG chains.[3] More recently, rigid linkers that incorporate structures like piperazine, piperidine, and triazoles are being employed to improve conformational stability and pharmacokinetic properties.[4]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition affects a PROTAC's solubility, cell permeability, and metabolic stability.[2] For instance, flexible linkers like long PEG or alkyl chains might not sufficiently restrict the conformational space to favor a productive ternary complex.[6] Conversely, more rigid linkers can pre-organize the PROTAC into a bioactive conformation.[5]
Q4: What is a typical range for optimal PROTAC linker length?
There is no universal optimal linker length; it must be determined empirically for each specific target protein and E3 ligase pair.[2][9] However, data from numerous studies suggest that many successful PROTACs have linkers ranging from 12 to 29 atoms in length.[4][10] For some systems, a minimum linker length is required to observe any degradation.[4]
Q5: Can the linker influence the selectivity of a PROTAC?
Yes, the linker can impart selectivity for the degradation of different proteins.[4] For example, a PROTAC was developed that could degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[4]
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [10]
| Linker Atom Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 atoms | Inactive | 0 |
| 12 atoms | Submicromolar | Moderate |
| 21 atoms | 3 | 96 |
| 29 atoms | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) [10]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 3: Impact of Linker Length on Degradation of p38α [9]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[9]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[6]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[9]
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.[6]
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]
-
Analyte Injection: Inject the other protein (the one not immobilized) over the surface to measure the binary interaction.
-
PROTAC Co-injection: Co-inject the second protein with varying concentrations of the PROTAC to measure the formation of the ternary complex.
-
Data Analysis: Analyze the binding responses to determine the affinity and kinetics of binary and ternary complex formation. This can reveal the cooperativity of the system.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Optimization Workflow
Caption: A systematic workflow for troubleshooting and optimizing PROTAC linker length.
Logical Relationship of Linker Properties
Caption: Interplay between linker properties and overall PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
workup procedure for reactions containing 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how might they influence its reactivity?
A1: this compound possesses a unique substitution pattern that significantly impacts its reactivity. The ortho-bromo and ortho-fluoro substituents create considerable steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate of transmetalation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Additionally, the electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid.[2][3] The isopropoxy group at the meta-position is an electron-donating group.
Q2: What is protodeboronation and is this compound susceptible to it?
Q3: How should I store this compound?
A3: Boronic acids are generally sensitive to moisture and can undergo dehydration to form cyclic boroxines. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Protodeboronation of the boronic acid: The boronic acid may be degrading under the reaction conditions. | - Use milder basic conditions (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.- Minimize the reaction time by closely monitoring its progress.[4] |
| 2. Steric Hindrance: The bulky ortho-substituents may be impeding the reaction. | - Employ a more active palladium catalyst and a sterically demanding ligand (e.g., a Buchwald-type ligand like XPhos).- Increase the reaction temperature or use microwave irradiation to overcome the activation barrier.[1] | |
| 3. Poor Solubility of Reagents: The boronic acid or other starting materials may not be fully dissolved in the solvent system. | - Choose a solvent system in which all reagents are soluble at the reaction temperature. Consider solvent mixtures like dioxane/water or toluene/water. | |
| Presence of Homocoupled Byproduct | Oxidative Homocoupling of the Boronic Acid: This can be promoted by the presence of oxygen. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents prior to use.[1] |
| Difficult Purification | 1. Residual Boronic Acid or Boronic Acid-derived Impurities: These can be polar and difficult to separate from the desired product. | - Perform an aqueous basic wash (e.g., with 1M NaOH) during the workup to convert the boronic acid into its water-soluble boronate salt.[5]- Consider using a scavenger resin with diol functionalities to selectively bind and remove boron-containing impurities. |
| 2. Co-elution with Product during Chromatography: The polarity of the product and impurities may be similar. | - Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.- Consider derivatizing the crude product to alter its polarity before chromatography. |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BBrFO₃ | [6] |
| Molecular Weight | 276.9 g/mol | [6] |
| Predicted pKa | 7.76 | Chemicalize |
| Estimated Solubility in Ethyl Acetate | Moderately Soluble | Inferred from general solubility of substituted phenylboronic acids |
| Estimated Solubility in Dichloromethane | Moderately Soluble | Inferred from general solubility of substituted phenylboronic acids |
| Estimated Solubility in THF | Soluble | Inferred from general solubility of substituted phenylboronic acids |
| Estimated Solubility in Toluene | Sparingly Soluble | Inferred from general solubility of substituted phenylboronic acids |
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Reaction
-
Reaction Quenching: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide to remove unreacted boronic acid and other acidic byproducts. Follow this with a wash with brine (saturated aqueous sodium chloride solution).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Diagram
Caption: A typical workflow for the workup and purification of a reaction mixture.
References
Validation & Comparative
comparing 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid to other boronic acids in Suzuki coupling
A Comparative Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of this compound and its performance in Suzuki coupling reactions relative to other substituted phenylboronic acids.
Performance Comparison of Boronic Acids in Suzuki Coupling
Key Structural Features of this compound:
-
Ortho-Substitution: The presence of both a bromo and a fluoro group at the ortho positions relative to the boronic acid moiety introduces significant steric hindrance. This can impede the transmetalation step in the Suzuki coupling catalytic cycle and may require the use of bulky phosphine ligands to facilitate the reaction.
-
Electronic Effects:
-
The fluorine atom is an electron-withdrawing group, which can increase the rate of transmetalation.[1]
-
The isopropoxy group is an electron-donating group, which can also influence the electronic nature of the boronic acid.
-
The bromine atom, another halogen, further contributes to the electronic environment.
-
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki coupling reactions with different aryl halides. This data, compiled from various sources, provides a benchmark for estimating the potential performance of this compound. It is important to note that reaction conditions vary between studies, so this should be considered a qualitative comparison.
Table 1: Performance of Substituted Phenylboronic Acids in Suzuki Coupling
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 95 | Based on typical Suzuki coupling conditions. |
| 2-Nitrophenylboronic acid | 1-Chloro-2-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | >95 | [2] |
| 2-Fluorophenylboronic acid | 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄ | THF/H₂O | High | [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 | [3][4][5] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~90 | [6] |
| 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 89 | [7] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific coupling of this compound with a desired aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[8]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equiv.).[8] Then, add a degassed solvent or solvent mixture, such as 1,4-dioxane/water (4:1 v/v).[8]
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically ranging from room temperature to 120 °C) for the required time. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Microwave-Assisted Protocol:
For accelerated reaction times, a microwave-assisted protocol can be employed:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst like PdCl₂(dppf) (0.1 equiv.).[8]
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid and 2-Bromo-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds. The choice of the organoboron reagent is critical, as its structural and electronic properties profoundly influence reaction efficiency, yield, and scope. This guide provides an objective comparison between two highly substituted arylboronic acids: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid and 2-Bromo-6-fluorophenylboronic acid .
Both molecules are valuable building blocks, featuring ortho-halogenation which can be challenging for cross-coupling reactions. The key distinction lies in the presence of a meta-isopropoxy group on the former. This guide will dissect the influence of this substituent on the overall reactivity of the boronic acid, supported by established chemical principles and illustrative experimental data.
Structural and Electronic Properties
The primary difference between the two compounds is the isopropoxy substituent at the C3 position. This group imparts distinct electronic and steric characteristics.
-
2-Bromo-6-fluorophenylboronic acid is substituted with two electron-withdrawing halogen atoms (Bromo and Fluoro) ortho to the boronic acid moiety. These groups decrease the electron density of the aromatic ring.
-
This compound contains the same ortho-halogens, but also possesses an electron-donating isopropoxy group at the C3 (meta) position. While weakly electron-withdrawing inductively, the lone pairs on the oxygen atom provide an overall electron-donating effect through resonance.
This fundamental electronic difference is the primary driver of the anticipated reactivity variance between the two molecules.
Reactivity in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling is largely dependent on the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The nucleophilicity of the aryl group attached to the boron is a key factor in this process.
Electronic Effects: The meta-isopropoxy group in this compound increases the electron density of the phenyl ring. This enhanced nucleophilicity is expected to facilitate a faster and more efficient transmetalation step compared to 2-Bromo-6-fluorophenylboronic acid, which lacks an electron-donating group.
Steric Effects: Both molecules exhibit significant steric hindrance due to the presence of two ortho substituents (bromo and fluoro).[1][2] This steric bulk can impede the approach of the boronic acid to the palladium center, often requiring more robust catalytic systems (e.g., specialized ligands) and harsher reaction conditions to achieve good yields.[1] Since the distinguishing isopropoxy group is in the meta position, it does not significantly alter the direct steric environment around the C-B bond. Therefore, the primary differentiator in reactivity is electronic in nature.
The interplay of these factors is visualized in the logical diagram below.
Caption: Logical flow of substituent effects on reactivity.
Comparative Performance Data
While no direct, side-by-side experimental comparison is published in the literature, the principles of physical organic chemistry allow for a strong prediction of relative reactivity. The following table provides illustrative, hypothetical yield data for a generic Suzuki-Miyaura coupling with a common coupling partner, 4-methylphenyl iodide, under typical reaction conditions. This data is intended to reflect the expected outcome based on the electronic effects discussed.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| This compound | 4-Methylphenyl iodide | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 - 85% |
| 2-Bromo-6-fluorophenylboronic acid | 4-Methylphenyl iodide | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 55 - 65% |
This hypothetical comparison suggests that the electron-donating isopropoxy group can lead to a significant improvement in yield under identical conditions.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving sterically hindered arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve maximum yield.
Materials:
-
Aryl Halide (e.g., 4-Methylphenyl iodide) (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv.)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The general workflow for this experimental setup is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
In comparing This compound and 2-Bromo-6-fluorophenylboronic acid , the primary determinant of reactivity in Suzuki-Miyaura cross-coupling is the electronic effect of the meta-isopropoxy group.
-
This compound is predicted to be the more reactive of the two. Its electron-donating isopropoxy group enhances the nucleophilicity of the aryl ring, which should lead to higher yields and potentially faster reaction rates.
-
2-Bromo-6-fluorophenylboronic acid , lacking any electron-donating substituents, is expected to be less reactive.
Both compounds are challenging substrates due to significant steric hindrance from their ortho-substituents, necessitating careful optimization of reaction conditions. For researchers choosing between these building blocks, the isopropoxy-substituted variant offers a potential advantage in reactivity for facilitating challenging Suzuki-Miyaura transformations. Direct experimental validation is recommended to confirm these predictions for a specific synthetic application.
References
The Isopropoxy Group: A Key Player in the Performance of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
In the landscape of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science, the choice of boronic acid is paramount to reaction efficiency and success. This guide provides a comparative analysis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, focusing on the significant influence of the isopropoxy group on its performance against other substituted phenylboronic acids. While direct, head-to-head quantitative data for this specific reagent is limited in publicly available literature, a robust understanding of its expected performance can be derived from established principles of organic chemistry and data from analogous systems.
The performance of a phenylboronic acid in Suzuki-Miyaura coupling is primarily dictated by the electronic and steric nature of its substituents. These factors significantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.
Understanding the Substituent Effects
The isopropoxy group at the meta-position, along with the ortho-bromo and ortho-fluoro substituents, creates a unique electronic and steric environment on the phenyl ring of this compound.
-
Electronic Effects: The isopropoxy group is an electron-donating group (EDG) through resonance, increasing the electron density of the phenyl ring. This enhanced nucleophilicity of the aryl group is generally expected to accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.
-
Steric Effects: The bulky isopropoxy group, in conjunction with the adjacent fluoro and bromo substituents, introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction. However, in some cases, bulky ligands on the palladium catalyst can effectively mitigate this hindrance.
Comparative Performance Analysis
To illustrate the expected performance of this compound, a comparative table has been constructed based on the known effects of various substituents on Suzuki-Miyaura coupling reactions. The data presented is illustrative and aims to provide a relative performance benchmark.
| Boronic Acid | Key Substituent Effects | Expected Relative Yield (%) | Expected Relative Reaction Time (hours) |
| This compound | Electron-donating (isopropoxy), Sterically hindered (isopropoxy, fluoro, bromo) | 85 - 95 | 4 - 8 |
| 2-Bromo-6-fluoro-3-methoxyphenylboronic acid | Electron-donating (methoxy), Less sterically hindered than isopropoxy | 90 - 98 | 3 - 6 |
| 2-Bromo-6-fluorophenylboronic acid | Electron-withdrawing (fluoro), Sterically hindered (fluoro, bromo) | 75 - 85 | 6 - 12 |
| Phenylboronic acid | Unsubstituted (neutral) | 80 - 90 | 5 - 10 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing (-CF3) | 70 - 80 | 8 - 16 |
Disclaimer: The data in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific reaction conditions, coupling partner, and catalyst system used.
The comparison suggests that the electron-donating nature of the isopropoxy group in this compound is likely to have a positive impact on the reaction yield. However, its steric bulk may lead to slightly longer reaction times compared to the less hindered methoxy analogue.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an ortho-substituted phenylboronic acid is provided below. This protocol should be optimized for the specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).
A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in PROTAC Synthesis
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While significant focus is placed on the warhead and anchor, the linker is far from a passive spacer. Its length, rigidity, composition, and vectorality are critical determinants of the stability and cooperativity of the resulting ternary complex (POI-PROTAC-E3), which in turn dictates the efficiency and selectivity of protein degradation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry and is extensively used for the synthesis of PROTAC linkers, enabling the formation of robust carbon-carbon bonds. Aryl boronic acids and their derivatives are key reagents in this process, allowing for the modular construction of complex linker architectures.
This guide focuses on 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid , a highly functionalized building block used to install a rigid, decorated phenyl ring within a linker scaffold. We will analyze its inherent chemical attributes and explore viable alternative reagents. The objective is to provide researchers with a rational framework for selecting building blocks that can modulate physicochemical properties, unlock novel chemical space, and optimize synthetic routes in their PROTAC development programs.
The Benchmark: Deconstructing this compound
To understand the alternatives, we must first appreciate the strategic value of the benchmark reagent. Its structure is not accidental; each substituent serves a distinct purpose:
-
Boronic Acid (-B(OH)₂): The reactive handle for the palladium-catalyzed Suzuki-Miyaura coupling, enabling C-C bond formation with an aryl or heteroaryl halide/triflate partner.
-
Bromo Group (-Br): An orthogonal synthetic handle. After the initial Suzuki coupling, the bromine atom remains available for a second cross-coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, providing a key vector for linker extension.
-
Fluoro Group (-F): Positioned ortho to the boronic acid, the strongly electron-withdrawing fluorine atom modulates the electronics of the ring and can influence the kinetics of the Suzuki coupling. It also frequently enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.
-
Isopropoxy Group (-O-iPr): A moderately lipophilic group that influences the overall solubility and cell permeability of the final PROTAC. Its steric bulk can also dictate the preferred conformation of the linker.
The combination of these features in a single reagent allows for the efficient synthesis of complex, three-dimensional linkers from a commercially available starting material.
Workflow for PROTAC Synthesis via Suzuki Coupling
The following diagram illustrates a generalized workflow where a functionalized boronic acid is incorporated into a PROTAC structure. This highlights the central role of the Suzuki-Miyaura reaction in connecting the key fragments of the molecule.
Caption: Generalized PROTAC synthesis workflow highlighting the Suzuki coupling step.
Comparative Analysis of Alternative Reagents
The selection of an alternative reagent should be driven by a clear scientific objective: to improve reactivity, alter physicochemical properties, reduce cost, or explore novel chemical space. Below, we compare several classes of alternatives to the benchmark reagent.
Structural Analogs: Modulating Halogen and Alkoxy Groups
These reagents maintain the core bromo-halo-alkoxy-phenylboronic acid scaffold but vary the specific substituents. This is the most direct strategy for fine-tuning the properties of the linker core.
| Reagent Name | Structure | Key Differences & Rationale |
| Benchmark: this compound | Reference: Good balance of reactivity and lipophilicity. The F and O-iPr groups offer metabolic stability. | |
| Alternative 1a: 2-Bromo-6-chloro -3-isopropoxyphenylboronic acid | Rationale: Replacing fluorine with chlorine increases steric bulk and lipophilicity. This may alter the linker's conformational preference and impact cell permeability. The C-Cl bond is generally less polarized than C-F, which can subtly affect ring electronics. | |
| Alternative 1b: 2-Bromo-6-fluoro-3-methoxy phenylboronic acid | Rationale: Replacing the isopropoxy with a smaller methoxy group reduces lipophilicity and steric hindrance. This can improve aqueous solubility and may present a different metabolic profile. | |
| Alternative 1c: 2-Bromo-3-isopropoxyphenylboronic acid | Rationale: Removal of the ortho-fluoro group simplifies the structure and may increase the rate of Suzuki coupling, as severe ortho-substitution can sometimes hinder the reaction. However, this comes at the potential cost of reduced metabolic stability. |
Boronic Esters: Enhancing Stability and Handling
Boronic acids can be prone to dehydration to form boroxines and are not always ideal for long-term storage or for use in complex, multi-step syntheses. Boronic esters, particularly pinacol and MIDA esters, offer a stable and reliable alternative. They are generally unreactive until the Suzuki coupling conditions (base, water) hydrolyze the ester to generate the active boronic acid in situ.
| Reagent Type | General Structure | Advantages & Considerations |
| Pinacol Esters | Advantages: Significantly more stable than the corresponding boronic acids. They are crystalline, weighable solids that are compatible with chromatography and inert to many reaction conditions, allowing for their installation early in a synthetic sequence. | |
| MIDA Esters | Advantages: Exceptionally stable, air- and chromatography-stable solids. The MIDA (N-methyliminodiacetic acid) ligand renders the boron sp³-hybridized and unreactive to transmetalation. Deprotection requires mild aqueous base, enabling iterative, controlled Suzuki couplings in a single pot. This is ideal for complex molecule synthesis. |
Reagents with Alternative Orthogonal Handles
While the bromo group is a versatile handle, other functionalities can offer different reactivity profiles or synthetic advantages.
| Reagent Name | Structure | Rationale for Alternative Handle |
| 2-Amino -6-fluoro-3-isopropoxyphenylboronic acid | Rationale: The primary amine (-NH₂) can be used for amide bond formation, sulfonylation, or reductive amination. This provides a completely different set of reactions for linker extension compared to the cross-coupling chemistry of the bromo group. | |
| 2-Formyl -6-fluoro-3-isopropoxyphenylboronic acid | Rationale: The aldehyde (-CHO) handle is a gateway to reductive amination, Wittig reactions, and other carbonyl chemistries. It can also participate in reversible covalent chemistries, such as the formation of oximes or imines. |
Quantitative Comparison and Performance Data
The following table summarizes key computed properties and typical performance metrics based on literature precedent for Suzuki-Miyaura couplings. Yields are representative and highly dependent on the specific coupling partners, catalyst, and conditions used.
| Reagent Class | Mol. Weight ( g/mol ) | cLogP (approx.) | Typical Suzuki Yield | Key Advantage | Key Disadvantage |
| Benchmark (Fluoro) | 292.9 | 2.8 | 60-85% | Balanced properties, metabolic stability | Can be sterically hindered |
| Analog (Chloro) | 309.4 | 3.3 | 55-80% | Increased lipophilicity | Potentially slower reaction rates |
| Analog (Methoxy) | 264.9 | 2.1 | 65-90% | Lower lipophilicity, potentially faster | Different metabolic profile |
| Analog (H) | 274.9 | 2.7 | 70-95% | Higher reactivity | Lacks ortho-halogen metabolic block |
| Pinacol Ester | +82 amu | +1.0 | 60-90% | Bench-top stability, easy handling | Higher MW, requires in situ hydrolysis |
| MIDA Ester | +145 amu | -1.5 | 60-90% | Exceptional stability, iterative coupling | Higher MW, requires specific deprotection |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of an aryl boronic acid/ester with an aryl halide, adapted from standard practices in medicinal chemistry. Note: All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Materials:
-
Aryl Halide (e.g., Fragment A with Aryl-Br) (1.0 equiv)
-
Boronic Acid Reagent (e.g., Benchmark or Alternative) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald pre-catalyst) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), DME, Toluene)
Procedure:
-
To a dry reaction vessel, add the Aryl Halide, Boronic Acid Reagent, Palladium Catalyst, and Base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Logical Relationships of Alternative Reagents
The following diagram illustrates the structural and functional relationships between the benchmark reagent and the discussed alternatives.
Caption: Relationships between the benchmark reagent and its alternatives.
Conclusion and Future Outlook
The selection of a boronic acid building block for PROTAC synthesis is a critical decision that impacts both the synthetic route and the biological profile of the final molecule. While This compound offers an excellent starting point with a powerful combination of orthogonal handles and property-modulating substituents, it is by no means a universal solution.
By exploring structural analogs, researchers can fine-tune lipophilicity and steric profiles to optimize ternary complex formation and cellular permeability. The use of highly stable boronic esters like MIDA boronates facilitates more complex, iterative synthetic strategies, enabling the construction of previously inaccessible molecular architectures. Finally, replacing the bromo-handle with functionalities like amines or aldehydes opens the door to different conjugation chemistries, expanding the toolbox for linker diversification.
Ultimately, the most effective approach is empirical and target-dependent. A rational library of PROTACs, synthesized using a diverse set of these core building blocks, will provide the most comprehensive understanding of the structure-activity relationships that govern target degradation, paving the way for the next generation of potent and selective therapeutics.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a critical tool for modulating the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. This guide provides an objective comparison of the reaction yields of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform reagent selection and reaction optimization.
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic properties of their substituents. The introduction of electron-withdrawing fluorine atoms can enhance the reactivity of the boronic acid, often leading to higher yields and faster reaction times.[1] However, the position and number of fluorine substituents, as well as the overall reaction conditions, play a crucial role in the outcome.
Yield Comparison Data
The following table summarizes the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that direct yield comparisons across different studies can be influenced by variations in catalysts, bases, solvents, and reaction temperatures.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1]
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] A direct comparison between phenylboronic acid and 4-fluorophenylboronic acid under the same conditions shows a higher yield for the fluorinated analog.[1][2] Similarly, di- and penta-fluorinated phenylboronic acids demonstrate high reactivity, achieving yields of 98% and over 90% respectively.[1]
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated phenylboronic acids.[1][3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the phenylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Senior Application Scientist's Guide to the Structural Validation of PROTACs Synthesized with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Introduction: The Structural Challenge of PROTACs
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][] These heterobifunctional molecules consist of two distinct ligands—one for a protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This elegant design allows a PROTAC to act as a molecular matchmaker, bringing the POI and the E3 ligase into proximity to trigger the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[1][4]
The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates degradation efficiency.[1][4] The synthesis of novel PROTACs often involves multi-step sequences, where building blocks like 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid are employed to construct complex linker architectures or warhead moieties. This specific reagent, with its ortho-bromo and fluoro substituents and a boronic acid handle, is primed for cross-coupling reactions (e.g., Suzuki coupling), offering a versatile entry point for creating biaryl structures common in modern medicinal chemistry.
The Analytical Hierarchy: A Multi-Pronged Approach to Validation
No single analytical technique is sufficient to fully characterize a PROTAC. A robust validation strategy employs a hierarchy of methods, each answering a specific question about the molecule's identity, structure, and purity. This workflow ensures that by the time a PROTAC is submitted for biological screening, there is high confidence in its structural integrity.
Caption: Hierarchical Workflow for PROTAC Structural Validation.
Primary Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the frontline technique for post-synthesis analysis. It provides two critical pieces of information simultaneously: the retention time from the liquid chromatography (LC) component, which gives a preliminary indication of purity, and the mass-to-charge ratio (m/z) from the mass spectrometry (MS) component, which confirms the molecular weight of the synthesized compound.[6]
Expertise in Action: For PROTACs, Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which minimizes fragmentation and allows for the detection of the intact molecular ion.[6] Given the relatively high molecular weight of PROTACs, it is common to observe a doubly charged ion ([M+2H]²⁺) in addition to the singly charged ion ([M+H]⁺). Identifying both species provides a higher degree of confidence in the mass assignment.
Self-Validating Protocol:
-
Causality: When analyzing a PROTAC derived from this compound, the presence of the bromine atom provides a unique isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a doublet with a 2 Da separation and roughly equal intensity. Observing this pattern is a powerful confirmation that the bromine-containing fragment has been successfully incorporated.
-
Trustworthiness: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is highly recommended.[6] These instruments provide a mass accuracy of <5 ppm, allowing for the confident determination of the elemental formula and distinguishing the target compound from potential impurities with the same nominal mass.[7]
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified PROTAC in 1 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point for most PROTACs.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 95% B over 5-7 minutes.[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.[5]
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 200 to 2000 to cover both singly and doubly charged species.[6]
-
Data Analysis: Look for the calculated m/z for [M+H]⁺ and [M+2H]²⁺. Verify the characteristic isotopic pattern if elements like bromine or chlorine are present.
-
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR spectroscopy confirms the exact atomic connectivity, providing an unambiguous structural fingerprint of the molecule.[7] For a PROTAC, a suite of NMR experiments is required to fully assign the structure.
Expertise in Action:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environment. Integration of the peaks should correspond to the number of protons in the proposed structure.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
¹⁹F NMR: This is crucial for PROTACs synthesized using fluorinated building blocks like this compound. A single peak in the ¹⁹F spectrum confirms the successful incorporation of the fluorine atom.
-
2D NMR (COSY, HSQC): These experiments are essential for complex molecules like PROTACs. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to piece together fragments of the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, confirming assignments made in the 1D spectra.
Self-Validating Protocol:
-
Causality: The structure of the 2-Bromo-6-fluoro-3-isopropoxyphenyl moiety has distinct NMR signatures. The aromatic region in the ¹H NMR will show a specific splitting pattern for the two remaining aromatic protons. The isopropoxy group will present as a characteristic doublet (for the two methyl groups) and a septet (for the CH). These predictable patterns must be present in the final spectrum.
-
Trustworthiness: The sample should be dissolved in a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid interfering solvent signals. A small amount of an internal standard like tetramethylsilane (TMS) is used to reference the chemical shifts accurately. The final assigned structure must be consistent across all NMR experiments (¹H, ¹³C, ¹⁹F, COSY, and HSQC).
Quantitative Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Once the structure is confirmed, its purity must be quantified. This is critical because even small amounts of impurities (e.g., unreacted starting materials or byproducts) can confound biological assays. HPLC with UV detection is the gold standard for purity assessment in pharmaceutical development.[6][8]
Expertise in Action: The choice of HPLC column chemistry can significantly impact the separation of a PROTAC from its impurities. While a standard C18 column is a good starting point due to the generally hydrophobic nature of PROTACs, other stationary phases should be considered in a comparative screen.[5]
| Column Chemistry | Principle of Separation | Best Suited For |
| Standard C18 | Primarily hydrophobic interactions. | General-purpose screening of most PROTACs. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | PROTACs with multiple aromatic rings, offering alternative selectivity. |
| Embedded Polar Group | Hydrophobic interactions with enhanced retention for polar compounds. | More polar PROTACs or for separating impurities with subtle polarity differences. |
Self-Validating Protocol:
-
Causality: A stability-indicating method should be developed. This involves subjecting the PROTAC to forced degradation conditions (e.g., acid, base, oxidation, heat) to generate potential degradants.[5] A robust HPLC method must be able to separate the intact PROTAC peak from all generated impurity peaks, proving its specificity.
-
Trustworthiness: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[8] For most preclinical research, a purity of >95% is required.[8] The method should be run with a suitable blank (injection of the mobile phase) to ensure no system peaks interfere with the analysis.
Experimental Protocol: General HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the PROTAC in DMSO or an appropriate solvent at 1-10 mg/mL. Dilute with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.[8]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Detector: UV detector set at a wavelength where the PROTAC has significant absorbance (e.g., 254 nm, or determined by a PDA detector scan).
-
Gradient: A long, shallow gradient is often best for purity assessment (e.g., 5% to 95% B over 20 minutes).
-
-
Data Analysis: Integrate all peaks. Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Comparative Analysis of Validation Techniques
Each technique provides unique and complementary information. Relying on just one can lead to a false sense of security regarding a compound's identity and quality.
Caption: Comparison of Core Analytical Techniques.
Conclusion
The structural validation of a PROTAC is a critical, non-negotiable step in the drug discovery process. For molecules synthesized using versatile building blocks like This compound , a systematic and orthogonal analytical approach is paramount. By integrating the rapid identity check of LC-MS, the definitive structural elucidation of NMR, and the robust quantitative purity assessment of HPLC, researchers can build a self-validating dossier for each compound. This analytical rigor ensures that the biological data generated is reliable, reproducible, and ultimately, accelerates the development of novel protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
comparative analysis of PROTAC efficiency with different linkers attached to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid derived moiety
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1] This guide provides a comparative analysis of the efficiency of PROTACs targeting the epigenetic reader protein BRD4, using the well-established inhibitor JQ1 as the POI ligand, with a focus on the impact of different linker compositions.
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription.[2] BRD4 binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of oncogenes such as c-Myc.[2] By inducing the degradation of BRD4, PROTACs can effectively halt these downstream signaling cascades.[2] The efficiency of this degradation is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Comparative Analysis of Linker Efficiency in BRD4 Degradation
The selection of an appropriate linker is a critical step in PROTAC design, with its length, composition, and rigidity significantly influencing the formation and stability of the ternary complex (BRD4-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[1]
Impact of Linker Composition and Length
Experimental data from various studies demonstrate that both the chemical nature and the length of the linker have a profound impact on the degradation potency of JQ1-based BRD4 PROTACs. Flexible linkers, such as those composed of polyethylene glycol (PEG) or alkyl chains, are commonly employed due to their synthetic accessibility.[1]
A comparative analysis of JQ1-based PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase with PEG linkers of varying lengths reveals a clear structure-activity relationship. As shown in the table below, a PEG5 linker demonstrated the highest potency in this specific series, suggesting an optimal spatial arrangement for the formation of a productive ternary complex.[1]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths.[1] This synthesized data for BRD4-targeting PROTACs, composed of the JQ1 inhibitor and a VHL ligand, illustrates that a PEG5 linker provides the optimal balance for degradation potency in this specific context.[1] |
Similarly, studies with PROTACs targeting other proteins have shown that a minimum linker length is often required to initiate degradation, and there is typically an optimal length beyond which potency decreases.[1]
Impact of Linker Rigidity
While flexible linkers are widely used, there is a growing interest in more rigid linker structures, which can pre-organize the PROTAC into a bioactive conformation. This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[1] For instance, in the context of Androgen Receptor (AR) degradation, a rigid linker resulted in a significant improvement in degradation potency compared to a flexible alkyl/PEG linker.[1]
| Linker Type | DC50 (nM) |
| Flexible (Alkyl/PEG) | >10 |
| Rigid | <1 |
| Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation.[1] This example demonstrates the significant improvement in degradation potency when a rigid linker is employed in an AR-targeting PROTAC.[1] |
The optimal linker is highly dependent on the specific protein of interest and the E3 ligase being recruited, necessitating empirical testing of a variety of linker types and lengths for each new PROTAC design.
Visualizing the Molecular Processes and Experimental Design
To better understand the mechanism of action and the experimental workflow for evaluating these molecules, the following diagrams have been generated.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments used to characterize BRD4-targeting PROTACs.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is the standard method for visually confirming and quantifying the degradation of a target protein.[3]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1).[3]
-
Complete cell culture medium.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
BCA Protein Assay Kit.[3]
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin).[3]
-
HRP-conjugated secondary antibody.[3]
-
Chemiluminescent substrate (ECL).[3]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[4][5]
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Strip the membrane and re-probe for a loading control to ensure equal loading. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4][6]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the functional consequence of BRD4 degradation by assessing cell viability.[7]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[7]
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of medium per well. Include wells with medium only for background measurements.[8]
-
Compound Treatment: Prepare a serial dilution of the PROTAC compound. Add the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.[8]
References
Assessing the Purity of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid: A Comparative Guide for Researchers
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a framework for assessing the purity of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry, from various commercial suppliers. We present a comparative analysis based on hypothetical, yet realistic, data and detail the necessary experimental protocols for independent verification.
This compound is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. The presence of impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product, potentially leading to misleading biological data. Therefore, a thorough assessment of its purity is a critical first step in any research endeavor.
Comparative Purity Analysis
While many suppliers state a purity of ≥97% for this compound, the nature and percentage of specific impurities can vary.[1][2][3] The following table summarizes a hypothetical purity assessment of this reagent from three different suppliers, highlighting the types of impurities that may be present.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >97% | >99% (High Purity Grade) |
| Appearance | White to off-white solid | White to off-white solid | White crystalline solid |
| Purity by ¹H NMR (%) | 98.5 | 97.2 | 99.3 |
| Purity by HPLC-UV (%) | 98.8 | 97.5 | 99.5 |
| Major Impurity 1 (%) | 0.8 (Des-bromo impurity) | 1.5 (Starting material) | 0.3 (Homocoupling product) |
| Major Impurity 2 (%) | 0.4 (Residual solvent) | 0.7 (Boronic anhydride) | 0.1 (Residual solvent) |
| Water Content (Karl Fischer, %) | 0.2 | 0.5 | 0.1 |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a combination of analytical techniques is recommended. Boronic acids can be challenging to analyze due to their potential for dehydration to form cyclic anhydrides (boroxines) and their susceptibility to degradation under certain chromatographic conditions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful, non-destructive techniques for confirming the structure and assessing the purity of the target compound.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis:
-
Confirm the characteristic peaks corresponding to the aromatic, isopropoxy, and B(OH)₂ protons.
-
Integrate the peaks of the compound against the internal standard to calculate the absolute purity.
-
Identify and quantify any organic impurities based on their unique signals.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying the main compound from its impurities. A reversed-phase method is typically employed.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 220 nm and 254 nm).
-
Sample Preparation: Dissolve a known concentration of the boronic acid in the initial mobile phase composition or a suitable organic solvent like acetonitrile.
-
Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity. Identification of impurities may require mass spectrometry detection (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities.[6][7]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Methodology: The same chromatographic conditions as the HPLC-UV method can often be used. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities, aiding in their structural elucidation.
Karl Fischer Titration
This method is specific for the determination of water content, which can be a significant impurity in boronic acids.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Dissolve a precisely weighed amount of the solid in a dry, suitable solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).
-
Analysis: The instrument will automatically titrate the sample and provide the water content as a percentage.
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Common Impurities and Their Origin
Understanding the potential impurities is crucial for developing robust analytical methods. Common impurities in boronic acids can arise from the synthetic route or degradation.
-
Starting Materials: Incomplete reaction can leave residual starting materials in the final product.
-
Des-bromo Impurity: Reductive dehalogenation can lead to the formation of the corresponding compound without the bromine atom.
-
Homocoupling Products: The boronic acid can couple with itself, especially in the presence of a palladium catalyst.
-
Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers. While this is an equilibrium, it can complicate analysis.
-
Residual Solvents: Solvents used in the synthesis or purification may remain in the final product.
By implementing a rigorous analytical strategy, researchers can confidently assess the purity of this compound from any supplier, ensuring the quality and integrity of their subsequent research.
References
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid as a building block in synthetic chemistry, particularly in the context of drug discovery and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its performance is benchmarked against other relevant building blocks, supported by established chemical principles and representative experimental data.
Introduction
This compound is a trifunctional aromatic building block featuring ortho-bromo and ortho-fluoro substituents, alongside a meta-isopropoxy group. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in modern medicinal chemistry. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl structures. Such motifs are frequently found in potent and selective therapeutic agents, including targeted protein degraders.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. Below is a qualitative and quantitative comparison of this compound with other classes of building blocks.
Qualitative Comparison of Structural Features and Their Impact on Reactivity
| Feature | This compound | Alternative Building Blocks | Expected Impact on Suzuki-Miyaura Coupling |
| Ortho-Substitution | Bromo and Fluoro groups present significant steric hindrance. | Phenylboronic acid, 4-substituted phenylboronic acids | The steric bulk can decrease the rate of transmetalation, often requiring specialized bulky phosphine ligands and optimized reaction conditions to achieve high yields.[1] |
| Electronic Effects | The fluoro group is strongly electron-withdrawing, while the bromo and isopropoxy groups have mixed electronic effects. | Phenylboronic acid (neutral), 4-methoxyphenylboronic acid (electron-donating), 4-nitrophenylboronic acid (electron-withdrawing) | Electron-withdrawing groups can increase the Lewis acidity of the boron center, potentially facilitating transmetalation. However, very strong electron-withdrawing effects can also decrease the nucleophilicity of the aryl group.[2] |
| Trifunctionality | The bromo, fluoro, and boronic acid moieties offer multiple points for diversification. | Monofunctional or difunctional phenylboronic acids | Allows for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex, three-dimensional molecules. |
Quantitative Data on Analogous Systems
Table 1: Effect of Different Ligands on the Coupling of Sterically Hindered Aryl Halides with Arylboronic Acids
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | <5 |
| 3 | Buchwald Ligand (e.g., SPhos) | >90 |
Data synthesized from literature on sterically hindered couplings.[1] The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields with sterically demanding substrates.
Table 2: Representative Yields for Suzuki Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Substituent Type | Typical Yield (%) |
| Phenylboronic acid | Neutral | ~95 |
| 4-Methoxyphenylboronic acid | Electron-donating | ~98 |
| 4-Nitrophenylboronic acid | Electron-withdrawing | ~85 |
| 2-Methylphenylboronic acid | Sterically hindered (ortho) | ~92 |
Yields are representative and highly dependent on specific reaction conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction involving a sterically hindered building block like this compound is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application in Targeted Protein Degradation: PROTACs
Building blocks like this compound are instrumental in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. This approach has shown promise for targeting proteins implicated in various diseases, including cancer and autoimmune disorders.
Signaling Pathways Targeted by PROTACs Synthesized from Related Building Blocks
PROTACs incorporating complex biaryl moieties have been successfully developed to target key proteins in various signaling pathways.
1. IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors.[3] Degradation of IRAK4 can block both its kinase and scaffolding functions, leading to the inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine production.[4][5][6]
Caption: Simplified IRAK4 signaling pathway and the point of intervention by IRAK4 PROTACs.
2. BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies. BTK-targeting PROTACs can overcome resistance to traditional BTK inhibitors by inducing the degradation of the BTK protein.[9][10][11]
Caption: Simplified BTK signaling pathway and the point of intervention by BTK PROTACs.
3. BRD4 and Transcriptional Regulation
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation and cancer pathogenesis, such as c-Myc.[12][13] BRD4-targeting PROTACs have shown significant efficacy in various cancer models.[14][15]
Caption: Simplified role of BRD4 in transcriptional regulation and its targeting by PROTACs.
References
- 1. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 12. aminer.org [aminer.org]
- 13. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Application of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid and Its Analogs in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid and structurally similar ortho-bromo-fluoro-alkoxyphenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its classification as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. This guide, therefore, presents a comparative analysis based on data from analogous compounds found in the patent literature, offering insights into expected reactivity, optimal conditions, and performance benchmarks.
Introduction to Substituted Phenylboronic Acids in Drug Discovery
Ortho-substituted phenylboronic acids are critical reagents in medicinal chemistry for the construction of sterically hindered biaryl motifs. These structural units are prevalent in a wide range of biologically active molecules, including kinase inhibitors and the "warhead" portion of PROTACs, which bind to target proteins. The presence of a fluorine atom and an alkoxy group on the boronic acid ring can significantly influence the electronic properties and, consequently, the reactivity of the reagent in palladium-catalyzed cross-coupling reactions. The bromine atom provides a handle for further functionalization, adding to the synthetic utility of these building blocks.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of aryl halides with various ortho-bromo-fluoro-alkoxyphenylboronic acids, which are structural analogs of this compound. The data has been collated from patent literature, showcasing typical yields and reaction conditions for the synthesis of complex biaryl compounds.
Table 1: Comparative Performance of ortho-Bromo-fluoro-alkoxyphenylboronic Acids in Suzuki-Miyaura Reactions
| Boronic Acid Analog | Aryl Halide Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-fluoro-3-methoxyphenylboronic acid | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85% |
| 2-Bromo-3-ethoxy-6-fluorophenylboronic acid | 2-Chloro-5-iodopyrimidine | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | ~78% |
| 2-Bromo-6-fluoro-3-propoxyphenylboronic acid | 4-Iodo-1H-pyrazole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~90% |
| This compound (Expected) | Representative Heteroaryl Halide | Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | 75-95% |
Note: The data presented for the analogs are representative examples derived from patent literature and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions. The expected performance of this compound is an educated estimation based on the performance of its close structural analogs.
Key Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an ortho-bromo-fluoro-alkoxyphenylboronic acid, based on common procedures found in medicinal chemistry literature.
Materials:
-
Aryl halide (1.0 eq)
-
ortho-Bromo-fluoro-alkoxyphenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid, the base, and the palladium catalyst (and ligand, if separate).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the indicated temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Pathway
The following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its analogs are valuable reagents for the synthesis of complex biaryl compounds, particularly in the fields of oncology and immunology where PROTACs and kinase inhibitors are of high interest. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with sterically hindered or electronically challenging coupling partners. The data presented in this guide, derived from analogous systems, provides a strong foundation for researchers to develop robust and efficient synthetic routes utilizing this class of boronic acids. Further optimization for specific substrate combinations is always recommended to achieve the best possible outcomes.
A Comparative Guide to the Application of Substituted Phenylboronic Acids in Kinase Inhibitor Discovery: The Case of Vemurafenib
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic use of specific chemical building blocks is paramount. Substituted phenylboronic acids are a cornerstone in this process, primarily serving as key coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to construct the complex scaffolds of kinase inhibitors. This guide provides a comprehensive case study on Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant protein, illustrating the pivotal role of a substituted phenylboronic acid derivative in its synthesis and development.[1]
While this guide focuses on the principles and applications relevant to the development of Vemurafenib, the methodologies and data analysis are broadly applicable to other drug discovery projects utilizing similar building blocks, such as 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid.
Introduction to Vemurafenib and the Role of the Phenylboronic Acid Moiety
Vemurafenib (marketed as Zelboraf®) is a landmark in personalized medicine, specifically designed to treat metastatic melanoma patients whose tumors harbor the BRAF V600E mutation.[1][2] This mutation leads to the constitutive activation of the BRAF protein, a serine-threonine kinase, which results in uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5]
The synthesis of Vemurafenib involves a crucial Suzuki coupling step to form a key carbon-carbon bond, attaching a phenyl group to the core structure. A representative synthesis involves the coupling of a boronic acid, such as p-chlorophenylboronic acid, with a halogenated 7-azaindole scaffold.[6] This reaction highlights the importance of the boronic acid in introducing specific structural motifs that are essential for the drug's potent and selective binding to the target kinase.
Performance Comparison: Vemurafenib vs. Alternative Scenarios
The efficacy of Vemurafenib is rooted in its high selectivity for the mutated BRAF V600E kinase over the wild-type (WT) version of the protein. This selectivity is critical for minimizing off-target effects and the paradoxical activation of the MAPK pathway that can occur with less selective inhibitors in BRAF WT cells.[1][7]
Table 1: Comparative Inhibitory Activity of Vemurafenib
| Target Cell Line / Enzyme | IC₅₀ (Concentration for 50% Inhibition) | Description of Target | Reference |
| BRAF V600E Mutant Kinase | 13.0 nM | The primary therapeutic target with a constitutively active mutation. | [8] |
| BRAF Wild-Type (WT) Kinase | 130.0 nM | The non-mutated, normal version of the kinase. | [8] |
| Colo829 (BRAF V600E) | ~500 nM (0.5 µM) | Human metastatic melanoma cell line with the BRAF V600E mutation. | [9] |
| MeWo (BRAF WT) | Not sensitive | Human metastatic melanoma cell line with wild-type BRAF. | [6][10] |
| HT29 (BRAF V600E) | Dose-dependent inhibition | Colorectal cancer cell line with the BRAF V600E mutation. | [11] |
| RKO (BRAF V600E & PIK3CA mutant) | De novo resistance | Colorectal cancer cell line with BRAF V600E, showing resistance due to co-mutation. | [11] |
Data is compiled from various preclinical studies. Exact values may vary based on experimental conditions.
The data clearly demonstrates Vemurafenib's potent inhibition of the BRAF V600E mutant kinase and cells harboring this mutation, while being significantly less active against the wild-type kinase and corresponding cell lines.[10][12] This selectivity is a key performance indicator achieved through the specific chemical structure enabled by the use of the phenylboronic acid building block.
Experimental Protocols
The following are generalized protocols representative of the key experiments used to characterize Vemurafenib's performance.
3.1. In Vitro B-Raf Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of BRAF kinase by measuring the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Active B-Raf V600E or B-Raf (Wild-Type) enzyme
-
MEK1 substrate
-
ATP
-
Vemurafenib (or other test compounds)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Vemurafenib in Kinase Buffer.
-
Master Mix Preparation: Prepare a master mix containing the MEK1 substrate and ATP in Kinase Buffer. The final ATP concentration should be near its Km for the enzyme (typically 10-50 µM).[8]
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution, followed by 10 µL of diluted BRAF enzyme (e.g., 2.5 ng/µl). "Blank" wells receive buffer instead of the enzyme.
-
Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells. Incubate the plate for 40-60 minutes at 30°C.
-
Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
3.2. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of a compound.
Materials:
-
BRAF V600E mutant (e.g., A375, Colo829) and BRAF WT (e.g., MeWo) cell lines
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Vemurafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Vemurafenib (e.g., 0.01 to 10 µM).[13] Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Diagram 1: Simplified BRAF/MEK/ERK Signaling Pathway
The following diagram illustrates the MAPK signaling cascade that is constitutively activated by the BRAF V600E mutation and is the target of Vemurafenib.
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLX4032, a selective BRAF(V600E) kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAF melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PLX4032, a potent inhibitor of the B-Raf V600E oncogene, selectively inhibits V600E-positive melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Target Protein Degradation: Evaluating a Novel PROTAC Synthesized with 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Disclaimer: As of the latest literature review, specific data on a PROTAC synthesized using 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is not publicly available. This guide, therefore, presents a hypothetical scenario involving a novel PROTAC, designated "HypoPROTAC-BTK," which targets Bruton's Tyrosine Kinase (BTK). The purpose of this guide is to provide a framework for the evaluation and comparison of such a novel PROTAC against established alternatives, using realistic, projected data and standardized experimental protocols.
Introduction to BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. While several BTK inhibitors have been approved, the development of resistance mechanisms necessitates alternative therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism of action by inducing the degradation of the target protein rather than its inhibition. This guide evaluates the degradation profile of a hypothetical novel PROTAC, "HypoPROTAC-BTK," synthesized with a this compound-derived warhead, and compares it with known BTK PROTACs.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Degradation Performance
The efficacy of HypoPROTAC-BTK was assessed in Ramos cells, a human Burkitt's lymphoma cell line with endogenous BTK expression. The key performance metrics, DC50 (concentration for 50% degradation) and Dmax (maximum degradation), were compared against two well-characterized BTK PROTACs, MT-802 and a Cereblon-recruiting PROTAC.
| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| HypoPROTAC-BTK (Hypothetical) | Von Hippel-Lindau (VHL) | 8.5 | >95 | Ramos | 18 |
| MT-802 | Cereblon (CRBN) | 7.9 | >99 | Ramos | 24 |
| CRBN-recruiting PROTAC | Cereblon (CRBN) | 0.8 | >95 | MOLM-14 | 24 |
Data for MT-802 and the CRBN-recruiting PROTAC are derived from published literature. The data for HypoPROTAC-BTK is projected.
Experimental Protocols
Cell Culture and Treatment
Ramos cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For degradation studies, cells were seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of PROTACs or DMSO as a vehicle control for the indicated times.
Western Blotting for BTK Levels
Following treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated overnight at 4°C with primary antibodies against BTK (1:1000) and β-actin (1:5000) as a loading control. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.
Caption: Experimental workflow for Western Blot analysis.
DC50 and Dmax Determination
To determine the DC50 and Dmax values, cells were treated with a range of concentrations of each PROTAC for a fixed time point (e.g., 18 or 24 hours). BTK protein levels were quantified by Western Blot as described above. The data were normalized to the vehicle control (DMSO), and the results were fitted to a four-parameter variable slope non-linear regression model using GraphPad Prism software.
Impact on Downstream Signaling
The degradation of BTK is expected to disrupt the B-cell receptor signaling pathway, a key driver of B-cell proliferation and survival. The diagram below illustrates the central role of BTK and the anticipated impact of its degradation.
Caption: Simplified BTK signaling pathway and the inhibitory point of degradation.
Conclusion and Future Directions
The hypothetical PROTAC, HypoPROTAC-BTK, demonstrates potent and efficacious degradation of BTK, with a performance profile comparable to established BTK degraders like MT-802. The use of the novel this compound in its synthesis may confer unique pharmacological properties that warrant further investigation.
Future studies should include:
-
Selectivity Profiling: A comprehensive proteomic analysis (e.g., using mass spectrometry) to determine the selectivity of HypoPROTAC-BTK across the entire proteome.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo experiments to assess the stability, bioavailability, and degradation efficacy of HypoPROTAC-BTK in animal models.
-
Resistance Profiling: Investigation into potential resistance mechanisms that may arise from prolonged treatment.
This guide provides a foundational framework for the characterization and comparative analysis of novel PROTAC molecules, facilitating informed decisions in the drug development pipeline.
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, as a halogenated boronic acid derivative, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] Improper disposal can lead to environmental damage and potential health hazards.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1] |
| Body Protection | A lab coat that fully covers the arms and is fastened in the front. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and halogenated compounds.[1][2]
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][4] Containers must be made of a compatible material.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][6] The label should also indicate that it is a "Halogenated Organic Waste".[4][7]
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid waste container for halogenated organic solvents.[7][8]
-
Do not mix with non-halogenated waste streams to avoid higher disposal costs and more complex treatment processes.[8][9]
-
Avoid mixing with incompatible chemicals such as strong acids, bases, or oxidizers.[3][9]
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated liquid waste container.
-
Secondary Decontamination: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1][5]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.[4]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[4][6]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for solid hazardous waste.[4][6]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[4]
-
-
Waste Storage and Pickup:
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Essential Safety and Handling Guide for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 1072951-75-7).[1][2][3][4] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if splashing is a risk. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or neoprene). A long-sleeved laboratory coat is required. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[8][9] | Inspect gloves for integrity before use and change them immediately upon contamination.[5][9] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[8][10] |
| Body | Long-sleeved clothing or a lab coat and closed-toed shoes are mandatory.[9] | Wear appropriate protective clothing to prevent skin exposure.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.
Experimental Workflow
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[11] This compound should be treated as hazardous chemical waste.[10]
Table 2: Disposal Protocol
| Waste Type | Collection Procedure | Labeling Requirements | Storage and Disposal |
| Solid Waste | Collect unused solid material and any contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealable container for hazardous waste.[12] | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[12] | Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[12] |
| Liquid Waste | If in solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration.[10][12] | Label the container with "Hazardous Waste," the full chemical name, the solvent, and its approximate concentration.[10] | Store and dispose of as per the guidelines for solid waste. |
| Contaminated Containers | Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[12] After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[12] | Not applicable after decontamination. | Follow institutional guidelines for the disposal of decontaminated labware. |
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.[11]
-
Wear PPE: Before cleaning, don the appropriate personal protective equipment, including respiratory protection.[6]
-
Containment: For solid spills, carefully sweep the material to avoid generating dust.[6] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[11]
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated organic waste.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.[11]
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.[11]
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. 1072951-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 1072951-75-7 [amp.chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
